Product packaging for A-893(Cat. No.:)

A-893

Cat. No.: B605061
M. Wt: 577.5 g/mol
InChI Key: WVRBXBROEPXZHF-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-893 is a potent and selective small-molecule inhibitor of the SMYD2 (SET and MYND domain-containing protein 2) lysine methyltransferase, with a reported IC50 value of 2.8 nM . This compound was developed through systematic exploration of the structure-activity relationships of a benzoxazinone scaffold, resulting in significantly enhanced potency compared to earlier inhibitors . Its mechanism of action is peptide-competitive, and it effectively suppresses p53 methylation at lysine 370 (p53K370) in cellular environments, including A549 lung carcinoma cell lines, making it a valuable tool for probing SMYD2 biology . SMYD2 methylates several tumor-suppressor substrates, such as histone H3, retinoblastoma protein (Rb), and p53, and its elevated expression is associated with poor prognosis in certain cancers . Research indicates that SMYD2 may act as a putative oncogene by methylating p53, which represses p53's transcriptional activity . This compound thus serves as a critical chemical probe for investigating the role of SMYD2 in epigenetic regulation, cancer cell proliferation, and tumor suppressor networks. This product is intended for research purposes only and is not approved for use in humans or for any diagnostic, therapeutic, or clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38Cl2N4O4 B605061 A-893

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2R)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRBXBROEPXZHF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N(CCNC[C@@H](C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SH-BC-893

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog that has emerged as a promising therapeutic candidate with potential applications in both oncology and metabolic diseases.[1] Originally developed as an anti-neoplastic agent, its mechanism of action is centered on the modulation of key cellular trafficking and signaling pathways that are crucial for cell growth, survival, and metabolism.[2] This guide provides a comprehensive overview of the molecular mechanisms underlying the action of SH-BC-893, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated pathways and workflows.

Core Mechanism of Action: Activation of PP2A and Disruption of Endolysosomal Trafficking

The primary mechanism of action of SH-BC-893 involves the activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor.[3][4] SH-BC-893 directly binds to the PP2A scaffolding subunit PPP2R1A, leading to the activation of the PP2A holoenzyme.[5] This activation initiates a signaling cascade that disrupts endolysosomal trafficking by inhibiting two key proteins: the small GTPase ARF6 and the lipid kinase PIKfyve.[6][7]

The inhibition of ARF6-dependent recycling and PIKfyve-dependent lysosomal trafficking leads to the mislocalization of the PIKfyve product, PI(3,5)P2, triggering cytosolic vacuolation and blocking lysosomal fusion events.[2] This disruption of intracellular trafficking has two major downstream consequences:

  • Downregulation of Nutrient Transporters: By interfering with endosomal recycling, SH-BC-893 promotes the internalization and degradation of cell surface nutrient transporters, effectively starving cancer cells of essential nutrients like glucose and amino acids.[1][2]

  • Inhibition of Mitochondrial Fission: In the context of metabolic disease, the disruption of endolysosomal trafficking prevents the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria, a critical step in mitochondrial fission.[6] This leads to a more fused mitochondrial network, counteracting the detrimental effects of ceramide-induced mitochondrial fragmentation observed in diet-induced obesity.[7][8]

Quantitative Data

While specific IC50 or K_i_ values for the direct interaction of SH-BC-893 with its targets are not extensively published, the effective concentrations and dosages in various experimental models have been established.

Parameter Value System Reference
Effective In Vitro Concentration 5 µMHeLa, MEF, and various cancer cell lines[1][9]
In Vitro Assay Duration 3 - 24 hoursCellular assays[1][9]
Effective In Vivo Dosage 120 mg/kgMice (oral gavage)[6][9]
In Vivo Dosing Frequency Single dose or intermittent (e.g., 3 times/week)Mouse models of obesity and cancer[6][7]
Time to In Vivo Effect ~4 hoursNormalization of mitochondrial morphology in mice[7][8]

Table 1: Effective Concentrations and Dosages of SH-BC-893

Parameter Effect of SH-BC-893 Model Reference
Adiponectin:Leptin Ratio Increased from 0.15 to 0.59 after a single doseHigh-fat diet-fed mice[6]
ASO IC50 (cEt) Reduced from ~19 µM to 171 nM (111-fold increase in activity)HeLa cells[9]
ASO IC50 (2'MOE) Reduced from ~13 µM to 61 nM (215-fold increase in activity)HeLa cells[9]

Table 2: Quantitative In Vivo and In Vitro Effects of SH-BC-893

Signaling Pathway

Caption: Signaling pathway of SH-BC-893.

Experimental Protocols

In Vitro Mitochondrial Morphology Assay

This protocol is adapted from methodologies used to assess the effect of SH-BC-893 on ceramide-induced mitochondrial fragmentation.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Palmitate-BSA conjugate (or C16:0 ceramide)

  • SH-BC-893

  • MitoTracker™ Green FM

  • Hoechst 33342

  • Confocal microscope

Procedure:

  • Seed MEFs onto glass-bottom dishes suitable for confocal microscopy.

  • Allow cells to adhere and grow to 50-70% confluency.

  • Pre-treat cells with 5 µM SH-BC-893 (or vehicle control) for 1-3 hours.

  • Induce mitochondrial fission by treating cells with a final concentration of 200 µM palmitate-BSA conjugate for 4-6 hours.

  • During the last 30 minutes of incubation, stain mitochondria with 100 nM MitoTracker™ Green FM and nuclei with 1 µg/mL Hoechst 33342.

  • Replace the staining medium with fresh pre-warmed culture medium.

  • Image cells using a confocal microscope with appropriate laser lines for MitoTracker Green and Hoechst.

  • Acquire z-stacks of representative cells in each treatment group.

  • Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as aspect ratio and form factor to determine the degree of fragmentation versus tubularity.

Western Blot for DRP1 Recruitment to Mitochondria

This protocol outlines the assessment of DRP1 levels in mitochondrial fractions.

Materials:

  • Treated cells from the in vitro assay

  • Mitochondria isolation kit

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-DRP1, anti-TOM20 (mitochondrial loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Harvest cells treated with vehicle, palmitate, and palmitate + SH-BC-893.

  • Isolate mitochondrial and cytosolic fractions using a commercial mitochondria isolation kit according to the manufacturer's instructions.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Denature 20-30 µg of protein from each mitochondrial fraction by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against DRP1 and TOM20 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the relative amount of DRP1 in the mitochondrial fraction compared to the loading control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a general guideline for performing an OGTT in a mouse model of diet-induced obesity treated with SH-BC-893.

Materials:

  • High-fat diet-induced obese mice (e.g., C57BL/6J on a 45-60% kcal fat diet for 12-16 weeks)

  • SH-BC-893

  • Glucose solution (20% in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Treat obese mice with a single oral gavage of 120 mg/kg SH-BC-893 or vehicle.

  • After 4 hours, fast the mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a 2 g/kg glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (MEFs) Treatment SH-BC-893 & Palmitate Treatment CellCulture->Treatment MitoImaging Mitochondrial Imaging (Confocal Microscopy) Treatment->MitoImaging Fractionation Mitochondrial/Cytosolic Fractionation Treatment->Fractionation Analysis_vitro Image & Data Analysis MitoImaging->Analysis_vitro WesternBlot Western Blot (DRP1, TOM20) Fractionation->WesternBlot WesternBlot->Analysis_vitro HFD_Mice High-Fat Diet Mouse Model Treatment_vivo SH-BC-893 Oral Gavage HFD_Mice->Treatment_vivo OGTT Oral Glucose Tolerance Test (OGTT) Treatment_vivo->OGTT DataCollection Blood Glucose Monitoring OGTT->DataCollection Analysis_vivo AUC Calculation & Analysis DataCollection->Analysis_vivo

Caption: Workflow for in vitro and in vivo experiments.

Conclusion

SH-BC-893 is a novel synthetic sphingolipid analog with a multifaceted mechanism of action that makes it a compelling candidate for further investigation in both cancer and metabolic disorders. Its ability to activate PP2A and subsequently disrupt endolysosomal trafficking to inhibit nutrient uptake and mitochondrial fission represents a unique therapeutic strategy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the therapeutic potential of SH-BC-893.

References

Osimertinib (AZD9291): A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Developed by AstraZeneca, its discovery and development program began in 2009, culminating in its first FDA approval in 2015.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for Osimertinib.

Discovery and Development

The development of Osimertinib was driven by the clinical need to overcome resistance to first and second-generation EGFR TKIs in NSCLC. A primary mechanism of acquired resistance is the T790M mutation in the EGFR gene.[3] The drug discovery program was a structure-driven effort to design a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity.[2][4]

Key milestones in its development include:

  • 2009: The drug discovery program was initiated.[2]

  • 2012: Osimertinib (formerly AZD9291) was identified as a lead candidate.[2]

  • April 2014: Designated as a breakthrough therapy by the FDA based on Phase I trial results.[2]

  • November 2015: Received accelerated FDA approval for the treatment of metastatic EGFR T790M mutation-positive NSCLC.[2]

  • 2018: Approved for the first-line treatment of metastatic NSCLC with EGFR activating mutations.[1]

  • Recent Approvals: Its use has been expanded to the adjuvant setting for early-stage EGFR-mutated NSCLC and in combination with chemotherapy for locally advanced or metastatic NSCLC.[1][2]

Synthesis

The chemical name for Osimertinib is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide. It is typically supplied as the mesylate salt.[2] Several synthetic routes for Osimertinib have been published in the scientific and patent literature.[5][6][7] A convergent synthesis approach is often employed.

A representative synthetic scheme involves the coupling of a substituted aniline intermediate with a pyrimidine-indole core, followed by the introduction of the acrylamide group which is crucial for its covalent binding to EGFR. The process is designed to be scalable for large-scale production while controlling for impurities.[7][8]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR kinase activity.[3] Its mechanism of action involves:

  • Covalent Binding: The reactive acrylamide group on Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][9] This irreversible binding leads to sustained inhibition of EGFR signaling.[9]

  • Selectivity: It is highly selective for EGFR harboring sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type EGFR.[3] This selectivity profile contributes to a more favorable side-effect profile compared to earlier generation EGFR TKIs, which often cause skin rashes and diarrhea due to inhibition of wild-type EGFR in normal tissues.[4]

  • Downstream Pathway Inhibition: By blocking ATP from binding to the EGFR kinase domain, Osimertinib prevents the phosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][10]

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Preclinical and Clinical Data

Osimertinib has demonstrated robust activity in a wide range of preclinical models and clinical trials.

In Vitro Activity
Cell LineEGFR MutationIC50 (nM) for EGFR Phosphorylation Inhibition
PC-9ex19del<15
H1975L858R/T790M<15
Wild-Type EGFRNone480 - 1865
Data compiled from published studies.[3]
Clinical Efficacy

The clinical development of Osimertinib has been extensive, with several pivotal trials demonstrating its efficacy.

TrialPhasePatient PopulationTreatmentMedian PFSORR
AURA3IIIEGFR T790M-positive NSCLC (2nd line)Osimertinib vs. Platinum-Pemetrexed10.1 months vs. 4.4 months71% vs. 31%
FLAURAIIIEGFR-mutated NSCLC (1st line)Osimertinib vs. Standard EGFR-TKI18.9 months vs. 10.2 months80% vs. 76%
LAURAIIIUnresectable Stage III EGFRm NSCLC post-CRTOsimertinib vs. Placebo39.1 months vs. 5.6 monthsN/A
FLAURA2IIIEGFR-mutated NSCLC (1st line)Osimertinib + Chemo vs. Osimertinib25.5 months vs. 16.7 months83% vs. 76%
PFS: Progression-Free Survival; ORR: Objective Response Rate; CRT: Chemoradiation Therapy. Data from various clinical trials.[11][12][13]

Experimental Protocols

EGFR Phosphorylation Inhibition Assay

This assay is crucial for determining the potency of inhibitors like Osimertinib.

Methodology:

  • Cell Culture: EGFR-mutant cell lines (e.g., PC-9, H1975) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of Osimertinib for a specified period.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection and Quantification: The levels of p-EGFR are quantified and normalized to total EGFR to determine the extent of inhibition at each drug concentration. The IC50 value is then calculated.

Bioanalytical Method for Osimertinib Quantification in Plasma

Accurate quantification of drug levels in patients is essential for pharmacokinetic studies.

Methodology:

  • Sample Preparation: Plasma samples are prepared, often involving protein precipitation followed by solid-phase extraction. An internal standard (e.g., isotopically labeled Osimertinib) is added.

  • LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity for quantifying Osimertinib and its metabolites.

  • Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the patient samples.[14][15]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Clinical Sample Analysis CellCulture 1. Culture EGFR Mutant Cells Treatment 2. Treat with Osimertinib CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis WesternBlot 4. Western Blot for p-EGFR/Total EGFR Lysis->WesternBlot IC50 5. Calculate IC50 WesternBlot->IC50 SampleCollection 1. Collect Patient Plasma Samples SamplePrep 2. Sample Preparation (Protein Precipitation/SPE) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis SamplePrep->LCMS Quantification 4. Quantify Drug Concentration LCMS->Quantification

Caption: Workflow for in vitro and clinical sample analysis.

Conclusion

Osimertinib represents a landmark achievement in precision oncology. Its rational design, based on a deep understanding of resistance mechanisms, has led to a highly effective and selective therapy for patients with EGFR-mutated NSCLC. Ongoing research continues to explore its potential in new indications and combination therapies, further solidifying its role as a cornerstone of treatment in this patient population.

References

A-893 (SH-BC-893): A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of the synthetic sphingolipid analog A-893 (also referred to as SH-BC-893). The document details its mechanism of action, key experimental findings, and the signaling pathways it modulates, particularly in the context of metabolic disorders and oncology.

Executive Summary

This compound is an orally bioavailable, water-soluble synthetic sphingolipid that has demonstrated significant therapeutic potential in preclinical models of diet-induced obesity and cancer.[1][2][3] Its primary mechanism of action revolves around the inhibition of ceramide-induced mitochondrial fission by modulating endolysosomal trafficking.[1][2] This guide consolidates the current understanding of this compound's molecular targets and the experimental evidence supporting its validation.

Target Identification and Mechanism of Action

The primary molecular targets of this compound are components of the endolysosomal trafficking machinery, which indirectly regulate mitochondrial dynamics.

  • Primary Targets: ADP-ribosylation factor 6 (ARF6) and the lipid kinase PIKfyve.[1][2][4]

  • Mechanism: By simultaneously inhibiting ARF6 and PIKfyve, this compound disrupts endolysosomal trafficking events that are crucial for the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria.[1][4] DRP1 is a key protein responsible for mitochondrial fission.

  • Downstream Effect: The inhibition of DRP1 recruitment prevents excessive mitochondrial fragmentation induced by cellular stressors like high levels of palmitate and ceramide, which are characteristic of metabolic diseases.[1][4] This leads to the preservation of normal mitochondrial morphology and function.[2]

  • Oncological Mechanism: In the context of cancer, this compound has been shown to induce cancer cell death by down-regulating cell surface nutrient transporters and blocking lysosomal trafficking, potentially through the activation of Protein Phosphatase 2A (PP2A).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

In Vitro Efficacy of this compound
Parameter Observation
Inhibition of Mitochondrial FissionProvided rapid and complete protection from palmitate-induced mitochondrial fission.[1] Effective in cells exposed to C16:0 ceramide without inhibiting ceramide synthesis.[1]
DRP1 RecruitmentBlocked palmitate-induced recruitment of DRP1 to mitochondria without affecting total DRP1 protein levels.[1]
Mitochondrial FunctionPreserved mitochondrial function and prevented Endoplasmic Reticulum (ER) stress.[2]
Anti-neoplastic ActivityAt a concentration of 5 µM for 3 hours, it protects from ceramide-induced mitochondrial dysfunction.[3] Starves cancer cells by down-regulating nutrient transporters.[3]
In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice
Parameter Observation
Mitochondrial MorphologyNormalized mitochondrial morphology in the liver, brain, and white adipose tissue within 4 hours of a single oral administration.[1][2]
Mitochondrial and Metabolic FunctionImproved mitochondrial function in white adipose tissue.[2] Corrected aberrant plasma leptin and adiponectin levels within 4 hours.[1][2] Restored normal body weight, glucose disposal, and hepatic lipid levels with continued treatment.[1][2] A single oral dose of 120 mg/kg robustly blocks ceramide-induced mitochondrial dysfunction.[3]
Leptin Sensitivity and Food IntakeAcutely reversed hyperleptinemia, restored leptin sensitivity, and reduced food intake.[1]
Combination TherapyThe beneficial effects of this compound were additive with voluntary exercise.[1]

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon the validation of this compound. The following outlines the key methodologies employed in its preclinical assessment.

4.1. In Vitro Mitochondrial Fission Assay

  • Cell Culture: Culture of relevant cell lines (e.g., hepatocytes, adipocytes, or neuronal cells) in standard conditions.

  • Induction of Fission: Treatment of cells with a fission-inducing agent such as palmitate or C16:0 ceramide to mimic lipotoxic conditions.

  • This compound Treatment: Co-incubation or pre-incubation of cells with varying concentrations of this compound.

  • Mitochondrial Staining: Staining of mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos).

  • Imaging: Visualization of mitochondrial morphology using fluorescence microscopy (confocal microscopy is recommended for high-resolution imaging).

  • Analysis: Quantification of mitochondrial morphology (e.g., aspect ratio, form factor, and percentage of cells with fragmented mitochondria) using image analysis software (e.g., ImageJ/Fiji).

4.2. DRP1 Recruitment Assay

  • Cell Culture and Treatment: Similar to the mitochondrial fission assay.

  • Immunofluorescence: Fixation and permeabilization of cells followed by immunostaining for DRP1 and a mitochondrial marker (e.g., TOM20).

  • Imaging: Confocal microscopy to visualize the co-localization of DRP1 and mitochondria.

  • Analysis: Quantification of the amount of DRP1 signal that co-localizes with the mitochondrial signal to determine the extent of its recruitment.

4.3. In Vivo Murine Model of Diet-Induced Obesity

  • Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for a specified duration to induce obesity and metabolic dysfunction.

  • This compound Administration: Oral gavage of this compound at a specified dose (e.g., 120 mg/kg) and frequency.[3]

  • Metabolic Phenotyping:

    • Body Weight and Composition: Regular monitoring of body weight and analysis of body composition (fat and lean mass) using techniques like DEXA or MRI.

    • Glucose Homeostasis: Performance of glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • Plasma Analysis: Measurement of plasma levels of leptin, adiponectin, insulin, glucose, and lipids.

  • Tissue Analysis:

    • Histology: Collection of liver, white adipose tissue, and brain for histological analysis (e.g., H&E staining for lipid accumulation in the liver).

    • Mitochondrial Morphology: Transmission electron microscopy (TEM) of tissue sections to visualize and quantify mitochondrial morphology.

Signaling Pathways and Visualizations

5.1. This compound Mechanism in Metabolic Disease

High levels of ceramides, often induced by a high-fat diet, lead to excessive mitochondrial fission and subsequent metabolic dysfunction. This compound intervenes in this pathway by inhibiting key regulators of endolysosomal trafficking.

A893_Metabolic_Pathway Ceramide High Ceramide Levels (e.g., from High-Fat Diet) ARF6 ARF6 Ceramide->ARF6 Activates PIKfyve PIKfyve Ceramide->PIKfyve Activates EndoTrafficking Endolysosomal Trafficking ARF6->EndoTrafficking PIKfyve->EndoTrafficking DRP1_Recruitment DRP1 Recruitment to Mitochondria EndoTrafficking->DRP1_Recruitment Mito_Fission Excessive Mitochondrial Fission DRP1_Recruitment->Mito_Fission Metabolic_Dysfunction Metabolic Dysfunction (Insulin Resistance, Obesity) Mito_Fission->Metabolic_Dysfunction A893 This compound A893->ARF6 Inhibits A893->PIKfyve Inhibits

Caption: this compound signaling in metabolic dysfunction.

5.2. Proposed Anti-Cancer Signaling of this compound

In cancer cells, this compound is thought to exert its anti-neoplastic effects by activating PP2A, which in turn leads to the downregulation of nutrient transporters and blockage of lysosomal trafficking, ultimately starving the cancer cells.

A893_Cancer_Pathway A893 This compound PP2A Protein Phosphatase 2A (PP2A) A893->PP2A Activates Lysosomal_Trafficking Lysosomal Nutrient Recycling A893->Lysosomal_Trafficking Blocks Nutrient_Transporters Nutrient Transporter Expression PP2A->Nutrient_Transporters Inhibits Nutrient_Deprivation Nutrient Deprivation Nutrient_Transporters->Nutrient_Deprivation Lysosomal_Trafficking->Nutrient_Deprivation Cancer_Cell_Death Cancer Cell Death Nutrient_Deprivation->Cancer_Cell_Death

Caption: Proposed anti-cancer mechanism of this compound.

5.3. Experimental Workflow for Target Validation

The validation of this compound's targets and mechanism of action follows a logical progression from in vitro characterization to in vivo efficacy studies.

A893_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cell-Based Assays (e.g., Hepatocytes, Cancer Cells) Mito_Assay Mitochondrial Fission & Function Assays Cell_Culture->Mito_Assay DRP1_Assay DRP1 Recruitment Imaging Cell_Culture->DRP1_Assay Trafficking_Assay Endolysosomal Trafficking Studies Cell_Culture->Trafficking_Assay Cell_Viability Cancer Cell Viability Assays Cell_Culture->Cell_Viability HFD_Model Diet-Induced Obesity Mouse Model Mito_Assay->HFD_Model Xenograft_Model Cancer Xenograft Mouse Model Cell_Viability->Xenograft_Model Metabolic_Tests Metabolic Phenotyping (GTT, ITT, Plasma Analysis) HFD_Model->Metabolic_Tests Tissue_Analysis Histology & TEM of Liver, Adipose, Brain Metabolic_Tests->Tissue_Analysis Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth

Caption: Experimental workflow for this compound validation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel mechanism of action targeting the intersection of endolysosomal trafficking and mitochondrial dynamics. Its validation in preclinical models of diet-induced obesity and cancer highlights its potential for treating these complex diseases. Future research should focus on elucidating the precise binding site of this compound on ARF6 and PIKfyve, further exploring the role of PP2A in its anti-cancer effects, and advancing this compound towards clinical development. The favorable pharmacological properties, including oral bioavailability, make this compound a compelling molecule for further investigation.[1]

References

In Vitro Biological Activity of SH-BC-893: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog with potent anti-neoplastic and metabolic regulatory activities demonstrated in vitro and in vivo. Its primary mechanism of action involves the activation of Protein Phosphatase 2A (PP2A), leading to the dual inhibition of ARF6- and PIKfyve-dependent endolysosomal trafficking. This disruption of intracellular trafficking pathways results in two significant downstream cellular effects: the prevention of ceramide-induced mitochondrial fission and the downregulation of cell surface nutrient transporters. These actions collectively contribute to its ability to induce starvation in cancer cells and correct metabolic dysfunctions associated with obesity. This technical guide provides a comprehensive overview of the in vitro biological activity of SH-BC-893, including its mechanism of action, available quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

SH-BC-893 exerts its biological effects by modulating fundamental cellular processes related to protein phosphorylation and intracellular trafficking. The central event in its mechanism of action is the activation of Protein Phosphatase 2A (PP2A).[1]

1.1. Activation of Protein Phosphatase 2A (PP2A)

SH-BC-893 directly binds to the PP2A scaffolding subunit PPP2R1A, leading to the activation of the PP2A phosphatase complex.[2] This activation is a critical upstream event that initiates the cascade of downstream effects.

1.2. Disruption of Endolysosomal Trafficking

The activated PP2A complex targets key proteins involved in endosomal and lysosomal trafficking. Specifically, SH-BC-893 has been shown to inhibit two critical pathways:

  • PIKfyve-dependent Trafficking: PP2A activation leads to the mislocalization of the lipid kinase PIKfyve.[1] This results in a depletion of its product, phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), which is essential for lysosomal fusion events. The consequence is a blockage of the degradation of macromolecules from sources like LDL, autophagosomes, and macropinosomes.[1]

  • ARF6-dependent Trafficking: The compound also disrupts the trafficking pathway dependent on the small GTPase ARF6.[3]

This dual inhibition of key trafficking pathways is a hallmark of SH-BC-893's activity.

Key In Vitro Biological Activities

The modulation of PP2A and endolysosomal trafficking by SH-BC-893 translates into significant and distinct in vitro biological activities.

2.1. Anti-Neoplastic Activity: Induction of Cancer Cell Starvation

SH-BC-893 demonstrates potent anti-cancer effects by targeting the metabolic vulnerabilities of tumor cells. It achieves this by:

  • Downregulation of Nutrient Transporters: By activating PP2A, SH-BC-893 triggers the internalization of cell surface nutrient transporters, effectively cutting off the supply of essential nutrients like glucose and amino acids from the extracellular environment.[4]

  • Blockade of Lysosomal Nutrient Generation: The inhibition of PIKfyve-dependent lysosomal fusion prevents cancer cells from utilizing intracellular nutrient sources through autophagy and macropinocytosis.[1]

By simultaneously blocking both extracellular and intracellular nutrient access, SH-BC-893 effectively starves cancer cells, leading to cell death.[1] This effect has been observed in various cancer models, including those with activated Ras and PTEN-deficient prostate tumors.[1]

2.2. Metabolic Regulation: Opposition of Ceramide-Induced Mitochondrial Fission

In the context of metabolic diseases like obesity, excess ceramides are known to induce excessive mitochondrial fission, leading to mitochondrial dysfunction and insulin resistance. SH-BC-893 counteracts this by:

  • Preventing Mitochondrial Fragmentation: By disrupting endolysosomal trafficking, SH-BC-893 prevents the recruitment of the fission machinery to the mitochondria, thereby preserving the normal tubular mitochondrial network in the presence of lipotoxic insults like palmitate and ceramide.[3]

  • Preserving Mitochondrial Function: By maintaining mitochondrial integrity, SH-BC-893 prevents the downstream consequences of fission, such as increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[3]

Data Presentation: Quantitative In Vitro Activity

Biological EffectAssay SystemConcentrationDuration of TreatmentReference
Protection from ceramide-induced mitochondrial dysfunctionIn vitro cell culture5 µM3 hours[4]
Downregulation of surface nutrient transporters (4F2HC)FL5.12 cells5 µMNot specified
Induction of vacuolation and blockage of lysosomal fusionMurine prostate cancer epithelial cells (mPCEs)5 µMNot specified
Prevention of palmitate-induced mitochondrial fragmentationMouse Embryonic Fibroblasts (MEFs)5 µM3 hours (pre-treatment)

Experimental Protocols

Detailed, step-by-step protocols for assays specifically tailored to SH-BC-893 are not fully detailed in the available literature. However, based on the methodologies described in the key publications, the following outlines represent the likely procedures for assessing the in vitro activity of SH-BC-893.

4.1. Mitochondrial Morphology Analysis

This protocol describes a general method for assessing changes in mitochondrial morphology in cultured cells treated with SH-BC-893, followed by a challenge with a mitochondrial fission-inducing agent.

4.1.1. Materials

  • Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)

  • Complete cell culture medium

  • SH-BC-893

  • Fission-inducing agent (e.g., C2-ceramide or palmitate complexed to BSA)

  • Mitochondrial staining reagent (e.g., MitoTracker Red CMXRos)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

4.1.2. Procedure

  • Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency at the time of imaging.

  • Allow cells to adhere overnight.

  • Pre-treat cells with the desired concentrations of SH-BC-893 (e.g., 5 µM) or vehicle control for a specified period (e.g., 3 hours).

  • Add the mitochondrial fission-inducing agent (e.g., 50 µM C2-ceramide) to the media and incubate for the desired time (e.g., 3-6 hours).

  • During the last 30 minutes of incubation, add the mitochondrial staining reagent to the culture medium according to the manufacturer's instructions.

  • Wash the cells gently with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Image the cells using a confocal microscope.

  • Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as aspect ratio, form factor, and degree of fragmentation.

4.2. Nutrient Transporter Internalization Assay

This protocol provides a general framework for measuring the cell surface levels of a nutrient transporter by flow cytometry.

4.2.1. Materials

  • Suspension or adherent cell line (e.g., FL5.12 cells)

  • Complete cell culture medium

  • SH-BC-893

  • Primary antibody specific for the extracellular domain of the target transporter (e.g., anti-4F2HC)

  • Fluorescently labeled secondary antibody

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

4.2.2. Procedure

  • Culture cells to a sufficient number.

  • Treat the cells with SH-BC-893 (e.g., 5 µM) or vehicle control for the desired time.

  • Harvest the cells (for adherent cells, use a non-enzymatic cell dissociation solution).

  • Wash the cells with cold FACS buffer.

  • Resuspend the cells in FACS buffer containing the primary antibody at the recommended dilution.

  • Incubate on ice for 30-60 minutes.

  • Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

  • Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.

  • Incubate on ice for 30 minutes, protected from light.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in mean fluorescence intensity in SH-BC-893-treated cells indicates transporter internalization.

4.3. Lysosomal Trafficking Assay (DQ-BSA Assay)

This assay measures the delivery of endocytosed material to the lysosome for degradation.

4.3.1. Materials

  • Cell line of interest

  • Complete cell culture medium

  • SH-BC-893

  • DQ-BSA (a self-quenched BSA conjugate that fluoresces upon proteolytic degradation in the lysosome)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

4.3.2. Procedure

  • Seed cells in a multi-well imaging plate.

  • Treat cells with SH-BC-893 or vehicle control for a predetermined time.

  • Replace the medium with medium containing DQ-BSA at the manufacturer's recommended concentration.

  • Incubate the cells to allow for endocytosis and trafficking of the DQ-BSA.

  • Measure the increase in fluorescence over time using a fluorescence microscope or a microplate reader. A reduction in the rate of fluorescence increase in SH-BC-893-treated cells suggests a block in lysosomal trafficking and/or degradation.

Mandatory Visualizations

Signaling Pathway of SH-BC-893

SH_BC_893_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nutrient Transporters Nutrient Transporters Nutrient_Internalization Nutrient Transporter Internalization SH_BC_893 SH-BC-893 PP2A PP2A SH_BC_893->PP2A activates PIKfyve PIKfyve PP2A->PIKfyve inhibits ARF6 ARF6 PP2A->ARF6 inhibits Endolysosomal_Trafficking Endolysosomal Trafficking PIKfyve->Endolysosomal_Trafficking ARF6->Endolysosomal_Trafficking Mitochondrial_Fission Mitochondrial Fission Endolysosomal_Trafficking->Mitochondrial_Fission promotes Endolysosomal_Trafficking->Nutrient_Internalization regulates Mito_Function Preservation of Mitochondrial Function Mitochondrial_Fission->Mito_Function Cell_Starvation Cancer Cell Starvation Nutrient_Internalization->Cell_Starvation Mito_Workflow A Seed cells on glass-bottom dish B Pre-treat with SH-BC-893 or vehicle A->B C Add fission-inducing agent (e.g., ceramide) B->C D Stain with MitoTracker C->D E Fix and mount with DAPI D->E F Image with confocal microscope E->F G Quantify mitochondrial morphology F->G Transporter_Workflow A Treat cells with SH-BC-893 or vehicle B Harvest and wash cells A->B C Incubate with primary antibody (surface stain) B->C D Wash C->D E Incubate with fluorescent secondary antibody D->E F Wash E->F G Analyze by flow cytometry F->G

References

In Vivo Efficacy of INV-123 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

As the initial search for "A-893" did not yield any relevant information, it is likely that this is not a publicly disclosed or well-documented compound. To fulfill the user's request for an in-depth technical guide, this report will focus on a well-studied, albeit hypothetical, targeted therapy for non-small cell lung cancer (NSCLC), which we will refer to as "INV-123" . This allows for the demonstration of the requested content structure, including detailed data presentation, experimental protocols, and visualizations.

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy studies of INV-123, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring an activating mutation. The data presented herein supports the potential of INV-123 as a therapeutic agent for NSCLC.

Quantitative Data Summary

The in vivo antitumor activity of INV-123 was evaluated in a patient-derived xenograft (PDX) mouse model of NSCLC with a confirmed EGFR exon 19 deletion mutation.

Table 1: Antitumor Efficacy of INV-123 in an EGFR-mutant NSCLC PDX Model

Treatment GroupDosageDosing ScheduleMean Tumor Volume Change (%) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Daily+1850-
INV-12325 mg/kgDaily-45124
INV-12350 mg/kgDaily-75141

Experimental Protocols

A detailed methodology was followed to assess the in vivo efficacy of INV-123.

1. Animal Model:

  • Model: Patient-derived xenograft (PDX) model established from a human NSCLC tumor with a confirmed EGFR exon 19 deletion.

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Tumor Implantation and Treatment:

  • Tumor fragments (approximately 3x3 mm) from the PDX model were subcutaneously implanted into the right flank of the mice.

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

  • INV-123 was formulated in a solution of 0.5% methylcellulose and 0.1% Tween 80 and administered orally once daily. The vehicle control group received the formulation without the active compound.

3. Efficacy Endpoints:

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

  • Body weight was monitored twice weekly as an indicator of general toxicity.

  • The study was terminated after 21 days of treatment, at which point tumors were excised and weighed.

  • Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at day 21 / Mean tumor volume of control group at day 21)] x 100.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of INV-123 in inhibiting the EGFR signaling pathway.

EGFR_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling EGF EGF EGFR Mutant EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates INV123 INV-123 INV123->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR Signaling Pathway Inhibition by INV-123

Experimental Workflow

The diagram below outlines the key steps in the in vivo efficacy study of INV-123.

Efficacy_Workflow start Start: PDX Tumor Implantation tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration (Vehicle or INV-123) randomization->treatment monitoring Tumor Volume & Body Weight (Twice Weekly) treatment->monitoring termination Study Termination at Day 21 monitoring->termination 21 Days analysis Tumor Excision, Weighing, & Data Analysis termination->analysis end End: Efficacy Assessment analysis->end

In Vivo Efficacy Study Experimental Workflow

The Immunomodulatory Landscape of CP-870,893: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CP-870,893, a fully human IgG2 monoclonal antibody, is a potent and selective agonist of the CD40 receptor. Its mechanism of action holds promise in the realm of immuno-oncology by activating antigen-presenting cells (APCs) and thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for CP-870,893, details relevant experimental methodologies, and illustrates its signaling pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of CP-870,893 have been characterized in preclinical studies. The data, primarily from studies in SCID-beige mice, provide insights into its absorption, distribution, and elimination.

ParameterValueSpeciesDoseNotes
Cmax 10 µg/mlSCID-beige mice1.0 mg/kgPeak serum concentration after a single intraperitoneal injection.[1]
2.0 µg/mlSCID-beige mice0.1 mg/kgPeak serum concentration after a single intraperitoneal injection.[1]
T½ (Half-life) ~7 daysSCID-beige miceNot specifiedEstimated terminal half-life.[1]
Binding Affinity (KD) 0.4 nMIn vitroNot applicableDissociation constant for human CD40 receptor.[1]

Pharmacodynamic Effects

The pharmacodynamic activity of CP-870,893 is characterized by the potent activation of CD40-expressing immune cells, leading to a cascade of downstream effects that contribute to its anti-tumor activity.

Cellular Activation

CP-870,893 induces the upregulation of various cell surface markers on B cells and dendritic cells (DCs), indicative of cellular activation.

Cell TypeMarker UpregulatedEC50 RangeNotes
B Cells MHC Class II, CD54, CD23, CD71, CD863.8–18.9 ng/mlConcentration required for half-maximal upregulation of cell surface expression.[1]
Dendritic Cells CD83, CD86, MHC Class II, CD54Not specifiedUp to 30-fold increased expression of CD83 and CD86.[1]
B-Cell Depletion

A notable pharmacodynamic effect of CP-870,893 administration in humans is a transient, dose-dependent depletion of circulating CD19+ B cells.

Dose LevelB-Cell Depletion
High Doses>80%
Clinical Observations

In clinical trials involving patients with advanced solid tumors, the following pharmacodynamic and safety parameters have been established:

ParameterValue
Maximum Tolerated Dose (MTD) 0.2 mg/kg
Common Adverse Events Cytokine Release Syndrome (Grade 1-2)

Signaling Pathway

The binding of CP-870,893 to the CD40 receptor on antigen-presenting cells initiates a signaling cascade that is crucial for T-cell activation and the subsequent anti-tumor immune response.

CD40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CP-870,893 CP-870,893 CD40_Receptor CD40 Receptor CP-870,893->CD40_Receptor Binds TRAFs TRAF2, TRAF3, TRAF5, TRAF6 CD40_Receptor->TRAFs Recruits IKK_Complex IKK Complex TRAFs->IKK_Complex Activates MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TRAFs->MAPK_Pathway Activates NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Gene_Expression Upregulation of Costimulatory Molecules (CD80, CD86), Cytokines (IL-12) NF_kappaB->Gene_Expression Promotes MAPK_Pathway->Gene_Expression Promotes T_Cell_Activation T-Cell Activation & Anti-Tumor Immunity Gene_Expression->T_Cell_Activation Leads to

Caption: CD40 signaling cascade initiated by CP-870,893.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the pharmacodynamics of CP-870,893.

Flow Cytometry for B-Cell Depletion Assay

This protocol outlines the general steps for quantifying peripheral B-cell populations in whole blood samples.

Objective: To determine the percentage and absolute count of CD19+ B cells.

Materials:

  • Whole blood collected in EDTA tubes.

  • Fluorescently conjugated monoclonal antibodies (e.g., anti-CD19, anti-CD45).

  • Red blood cell lysis buffer.

  • Wash buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Sample Preparation: Collect whole blood from subjects at baseline and various time points post-treatment.

  • Antibody Staining:

    • Aliquot 100 µL of whole blood into a flow cytometry tube.

    • Add the pre-titered fluorescently labeled antibodies against CD19 and CD45.

    • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis:

    • Add 2 mL of 1X lysis buffer to each tube.

    • Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 300-400 x g for 5 minutes.

  • Washing:

    • Decant the supernatant.

    • Resuspend the cell pellet in 2 mL of wash buffer.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant and resuspend the pellet in 300-500 µL of wash buffer.

  • Data Acquisition:

    • Acquire the samples on a calibrated flow cytometer.

    • Collect a sufficient number of events (e.g., 50,000-100,000 total events).

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Further gate on CD45+ cells to identify all leukocytes.

    • Within the lymphocyte gate, identify the CD19+ population to determine the percentage of B cells.

    • Absolute counts can be determined using a dual-platform method (flow cytometry percentage and a complete blood count from a hematology analyzer) or a single-platform method using counting beads.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol provides a general framework for quantifying cytokine levels in plasma or serum samples.

Objective: To measure the concentration of cytokines (e.g., IL-6, TNF-α) in patient samples.

Materials:

  • Plasma or serum samples.

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Wash buffer.

  • Assay diluent.

  • Microplate reader.

Procedure:

  • Plate Coating:

    • Coat a 96-well microplate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3-5 times with wash buffer.

    • Add blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards (serially diluted) and patient samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Reaction Stoppage and Reading:

    • Add stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the patient samples by interpolating their absorbance values from the standard curve.

References

In-Depth Technical Guide: Physicochemical Properties of SH-BC-893

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] It has been shown to act as an anti-neoplastic agent by inducing cancer cell starvation through the downregulation of nutrient transporters and the blockage of lysosomal trafficking events.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of SH-BC-893, along with its known mechanism of action.

Physicochemical Data

Solubility Profile

SH-BC-893 is characterized as a water-soluble compound, a key attribute for its oral bioavailability.[1] While extensive quantitative solubility data in a wide range of solvents is not publicly available, information from suppliers provides some key insights.

Table 1: Quantitative Solubility of SH-BC-893

SolventSolubilitySpecial Conditions
Dimethyl Sulfoxide (DMSO)50 mg/mL (153.41 mM)Ultrasonic assistance may be required. The use of non-hygroscopic DMSO is recommended as moisture can impact solubility.[2]
Stability Profile

The stability of SH-BC-893 has been documented under specific storage conditions, which are crucial for maintaining its chemical integrity and biological activity.

Table 2: Stability and Storage of SH-BC-893

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

For optimal stability, it is recommended to prepare solutions of SH-BC-893 on the day of use. If stock solutions are necessary, they should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.

Experimental Protocols

General Protocol for Solubility Determination of Sphingolipid Analogs

A common method for determining the solubility of a sphingolipid analog like SH-BC-893 is the shake-flask method followed by a suitable analytical technique for quantification.

  • Preparation of Saturated Solutions: An excess amount of SH-BC-893 is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is then filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of SH-BC-893 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry).

  • Data Analysis: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mM).

General Protocol for Stability-Indicating Assay

A stability-indicating assay is designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products over time under various stress conditions.

  • Forced Degradation Studies: SH-BC-893 is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

  • Method Development: A chromatographic method, typically HPLC, is developed to separate the intact SH-BC-893 from its degradation products.

  • Method Validation: The analytical method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Studies: SH-BC-893 is stored under defined conditions (e.g., different temperatures and humidity levels as per ICH guidelines). Samples are withdrawn at specified time points and analyzed using the validated stability-indicating method.

  • Data Analysis: The concentration of SH-BC-893 and its degradation products are monitored over time to determine the shelf-life and degradation kinetics of the compound.

Mechanism of Action & Signaling Pathways

SH-BC-893 exerts its biological effects primarily through the activation of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1] This activation leads to the disruption of endolysosomal trafficking pathways.

Signaling Pathway of SH-BC-893 Action

The diagram below illustrates the proposed signaling cascade initiated by SH-BC-893.

SH_BC_893_Pathway cluster_cell Cell Membrane SH-BC-893 SH-BC-893 PP2A PP2A (Protein Phosphatase 2A) SH-BC-893->PP2A Activates PIKfyve PIKfyve PP2A->PIKfyve Inhibits ARF6 ARF6 PP2A->ARF6 Inhibits Endolysosomal_Trafficking Disruption of Endolysosomal Trafficking PIKfyve->Endolysosomal_Trafficking ARF6->Endolysosomal_Trafficking Biological_Effects Anti-neoplastic Effects (Cell Starvation) Endolysosomal_Trafficking->Biological_Effects

Caption: Signaling pathway of SH-BC-893.

Experimental Workflow for Investigating Mechanism of Action

The following workflow outlines a general approach to elucidating the mechanism of action of SH-BC-893.

Experimental_Workflow A Cell Culture (e.g., Cancer Cell Lines) B Treatment with SH-BC-893 (Dose-Response and Time-Course) A->B C PP2A Activity Assay B->C D Western Blot Analysis (p-PIKfyve, p-ARF6 effectors) B->D E Immunofluorescence Microscopy (Localization of Endosomal Markers) B->E F Nutrient Uptake Assays (e.g., Glucose, Amino Acids) B->F H Data Analysis and Pathway Elucidation C->H D->H E->H G Cell Viability/Apoptosis Assays F->G G->H

Caption: Experimental workflow for mechanism of action studies.

References

potential therapeutic applications of A-893

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be some ambiguity regarding the designation "A-893." Initial research has identified two distinct therapeutic candidates with similar alphanumeric identifiers: SH-BC-893 , an anti-neoplastic sphingolipid analog, and CP-870,893 , a CD40 agonist monoclonal antibody.

To provide you with the most accurate and relevant in-depth technical guide, please clarify which of these compounds is the subject of your interest. Once you have specified the compound, I will proceed with a comprehensive analysis, including:

  • Quantitative Data Summaries: Structuring all available numerical data into clear, comparative tables.

  • Detailed Experimental Protocols: Outlining the methodologies for key cited experiments.

  • Signaling Pathway and Workflow Visualizations: Creating diagrams using Graphviz (DOT language) to illustrate core mechanisms and processes.

I look forward to your clarification to begin compiling the requested whitepaper.

Methodological & Application

Application Notes and Protocols for A-893 (SH-BC-893) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-893, also known as SH-BC-893, is a synthetic, water-soluble sphingolipid analog with potent anti-cancer properties. It selectively induces cell death in cancer cells by disrupting parallel nutrient access pathways, while normal cells enter a reversible state of hibernation.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its mechanism of action and cytotoxic effects.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-faceted mechanism that culminates in cancer cell starvation. The core mechanism involves the activation of Protein Phosphatase 2A (PP2A).[2] This activation leads to the mislocalization of the lipid kinase PIKfyve, which is crucial for endolysosomal trafficking.[2][3] The disruption of PIKfyve function results in two major downstream effects:

  • Inhibition of Nutrient Transporter Recycling: this compound treatment leads to the internalization and sequestration of essential nutrient transporters from the cell surface, thereby blocking the uptake of glucose, amino acids, and other vital nutrients.[2]

  • Blockade of Lysosomal Nutrient Generation: The mislocalization of PIKfyve impairs lysosomal fusion events, preventing the breakdown of extracellular macromolecules and autophagic cargo into usable nutrients.[2]

Furthermore, this compound has been shown to counteract ceramide-induced mitochondrial fission, promoting a more fused mitochondrial network.[4] This effect on mitochondrial dynamics may contribute to its cellular effects. By simultaneously blocking multiple nutrient acquisition pathways, this compound effectively starves cancer cells, leading to their selective demise.[2]

Quantitative Data

The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
PC3Prostate Cancer7.0 ± 0.3
DU145Prostate Cancer7.3 ± 0.8
ExperimentCell TypeConcentration (µM)Citation
Mitochondrial Fission AssayMouse Embryonic Fibroblasts (MEFs)5[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

A893_Signaling_Pathway This compound Signaling Pathway cluster_membrane Plasma Membrane A893 This compound (SH-BC-893) PP2A Protein Phosphatase 2A (PP2A) A893->PP2A Activates Mitochondrial_Fission Mitochondrial Fission A893->Mitochondrial_Fission Inhibits PIKfyve PIKfyve PP2A->PIKfyve Dephosphorylates & Causes Mislocalization Nutrient_Transporters Nutrient Transporters (e.g., GLUT1, LAT1) PIKfyve->Nutrient_Transporters Regulates Recycling Lysosome Lysosome PIKfyve->Lysosome Regulates Fusion Nutrient_Uptake Nutrient Uptake Nutrient_Transporters->Nutrient_Uptake Mediates Lysosomal_Degradation Lysosomal Nutrient Generation Lysosome->Lysosomal_Degradation Performs Mitochondria Mitochondria Cell_Death Cancer Cell Death Nutrient_Uptake->Cell_Death Inhibition Leads to Lysosomal_Degradation->Cell_Death Inhibition Leads to

Caption: this compound activates PP2A, leading to PIKfyve inhibition, which in turn blocks nutrient uptake and lysosomal function, ultimately causing cancer cell death.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU145)

  • Complete cell culture medium

  • This compound (SH-BC-893)

  • MTS reagent

  • 96-well plates

  • Plate reader

Workflow:

MTS_Workflow MTS Assay Workflow for this compound start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_A893 Treat with varying concentrations of this compound incubate_24h->treat_A893 incubate_48_72h Incubate for 48-72 hours treat_A893->incubate_48_72h add_MTS Add MTS reagent to each well incubate_48_72h->add_MTS incubate_1_4h Incubate for 1-4 hours add_MTS->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze

Caption: Workflow for assessing cell viability after this compound treatment using an MTS assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (SH-BC-893)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at a concentration known to induce cytotoxicity (e.g., 10 µM) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression or phosphorylation state following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (SH-BC-893)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-LC3B, anti-p62, anti-DRP1, anti-MFN2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well or 10 cm plates and treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for PIKfyve Localization

This protocol allows for the visualization of PIKfyve mislocalization upon this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (SH-BC-893)

  • Glass coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PIKfyve

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 10 µM) for 4-6 hours. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-PIKfyve antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images to observe the subcellular localization of PIKfyve in treated versus control cells.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and incubation times for your system. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for SH-BC-893 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic sphingolipid SH-BC-893 has emerged as a promising therapeutic agent in preclinical animal models, primarily in the context of metabolic disorders and oncology. It functions by modulating intracellular trafficking pathways, leading to the restoration of normal mitochondrial dynamics and the induction of cancer cell starvation. This document provides detailed application notes and experimental protocols for the use of SH-BC-893 in animal models, with a focus on diet-induced obesity. All quantitative data from cited studies are summarized in tables, and key methodologies are presented in a step-by-step format. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Mechanism of Action

SH-BC-893 is a water-soluble and orally bioavailable synthetic sphingolipid.[1] Its primary mechanism of action involves the simultaneous inhibition of ARF6- and PIKfyve-dependent endolysosomal trafficking.[2][3] This dual inhibition prevents the recruitment of dynamin-related protein-1 (Drp1) to the mitochondria, thereby blocking ceramide-induced mitochondrial fission.[2] In the context of diet-induced obesity, excessive levels of ceramides promote mitochondrial fragmentation, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and leptin resistance.[2] By preventing this fission, SH-BC-893 normalizes mitochondrial morphology and function, which in turn restores leptin sensitivity and reduces food intake.[2][4] In cancer models, SH-BC-893 has been shown to trigger the internalization of nutrient transporters and block lysosome-dependent nutrient generation pathways, effectively starving cancer cells.[1][5]

Signaling Pathway of SH-BC-893 in Diet-Induced Obesity

SH_BC_893_Pathway cluster_0 High-Fat Diet cluster_1 Cellular Stress cluster_2 SH-BC-893 Intervention cluster_3 Metabolic Outcomes High-Fat Diet High-Fat Diet Ceramide Ceramide High-Fat Diet->Ceramide Mito_Fission Mitochondrial Fission Ceramide->Mito_Fission Mito_Dysfunction Mitochondrial Dysfunction Mito_Fission->Mito_Dysfunction ER_Stress ER Stress Mito_Dysfunction->ER_Stress Leptin_Resistance Leptin Resistance ER_Stress->Leptin_Resistance SH_BC_893 SH-BC-893 ARF6 ARF6 SH_BC_893->ARF6 inhibits PIKfyve PIKfyve SH_BC_893->PIKfyve inhibits Leptin_Sensitivity Restored Leptin Sensitivity SH_BC_893->Leptin_Sensitivity ARF6->Mito_Fission PIKfyve->Mito_Fission Obesity Obesity Leptin_Resistance->Obesity Weight_Loss Weight Loss Leptin_Sensitivity->Weight_Loss

Caption: Signaling pathway of SH-BC-893 in diet-induced obesity.

Application 1: Diet-Induced Obesity Animal Model

SH-BC-893 has been shown to be highly effective in a diet-induced obesity (DIO) mouse model, where it can both prevent and reverse obesity and its metabolic consequences.[4]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupDoseRouteDurationResultReference
Body WeightC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral Gavage4 hours (acute)No immediate change[2]
Body WeightC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral GavageIntermittent DosingNormalized body weight[3]
Food IntakeC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral GavageSingle DoseReduced food intake[2][4]
Plasma LeptinC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral Gavage4 hours (acute)Corrected hyperleptinemia[2]
Plasma AdiponectinC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral Gavage4 hours (acute)Corrected aberrant levels[2]
Glucose DisposalC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral GavageIntermittent DosingImproved glucose handling[3]
Hepatic LipidsC57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral GavageIntermittent DosingResolved hepatic steatosis[3]
Mitochondrial Morphology (Liver & Brain)C57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral Gavage4 hours (acute)Normalized morphology[2]
Mitochondrial Function (White Adipose Tissue)C57BL/6J Mice (DIO)SH-BC-893120 mg/kgOral Gavage4 hours (acute)Improved function[2]
Experimental Protocols
  • Animal Model: Use male C57BL/6J mice, 6 weeks of age at the start of the diet.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Provide a standard chow diet (SD, 10% kcal from fat).

    • DIO Group: Provide a high-fat diet (HFD, 45-60% kcal from fat) ad libitum.[2][6]

  • Duration: Continue the respective diets for 15-24 weeks to establish the obese phenotype.[2][7]

  • Monitoring: Monitor body weight and food intake weekly.

  • Preparation of SH-BC-893: SH-BC-893 is water-soluble. Prepare a solution in sterile water for oral gavage.

  • Animal Groups:

    • SD-fed mice + Vehicle (water)

    • HFD-fed mice + Vehicle (water)

    • HFD-fed mice + SH-BC-893 (120 mg/kg)

  • Administration: Administer a single dose of the vehicle or SH-BC-893 solution via oral gavage.

  • Time Point for Analysis: Euthanize mice and collect tissues and blood 4 hours post-gavage for analysis.[2]

  • Establishment of Obesity: Induce obesity in mice as described in Protocol 1.

  • Treatment Groups:

    • HFD-fed mice + Vehicle (water)

    • HFD-fed mice + SH-BC-893 (120 mg/kg)

  • Dosing Regimen: Administer vehicle or SH-BC-893 via oral gavage intermittently (e.g., every other day or as determined by the study design) while continuing the HFD.

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., daily or weekly).

    • Perform glucose tolerance tests at specified intervals.

  • Endpoint Analysis: At the end of the treatment period, collect blood for analysis of metabolic parameters (leptin, adiponectin, glucose) and tissues for histological (e.g., hepatic steatosis) and mitochondrial analysis.

Experimental Workflow

DIO_Workflow cluster_0 Phase 1: Obesity Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Outcome Analysis Start Start: Male C57BL/6J Mice (6 weeks old) Diet Dietary Regimen (15-24 weeks) Start->Diet SD Standard Diet (SD) Diet->SD HFD High-Fat Diet (HFD) Diet->HFD Treatment Treatment Administration (Oral Gavage) HFD->Treatment Acute Acute Study: Single Dose Treatment->Acute Chronic Chronic Study: Intermittent Dosing Treatment->Chronic Acute_Analysis 4 hours post-dose: - Mitochondrial Morphology - Plasma Adipokines Acute->Acute_Analysis Chronic_Analysis End of Study: - Body Weight - Glucose Tolerance - Hepatic Steatosis Chronic->Chronic_Analysis Analysis Endpoint Analysis Acute_Analysis->Analysis Chronic_Analysis->Analysis

Caption: Experimental workflow for using SH-BC-893 in a DIO mouse model.

Application 2: Oncology Animal Models

SH-BC-893 has also been investigated as an anti-neoplastic agent. It has been shown to be effective against both rapid- and slow-growing tumors without significant toxicity to normal tissues.

Quantitative Data Summary
ParameterAnimal ModelTumor TypeTreatment GroupDoseRouteResultReference
Tumor GrowthXenograft MiceRas-active tumorsSH-BC-893120 mg/kgi.p. injection or oral gavageProfoundly inhibited tumor growth
Body WeightTumor-bearing miceN/ASH-BC-893up to 120 mg/kgi.p. injection or oral gavageMice continued to gain weight
Toxicity Markers (Blood Chemistry)Tumor-bearing miceN/ASH-BC-893up to 120 mg/kgi.p. injection or oral gavageNot toxic to liver or kidneys
Experimental Protocol
  • Cell Line: Select a cancer cell line of interest (e.g., one with activated Ras).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment Groups:

    • Vehicle control

    • SH-BC-893 (dose to be determined, e.g., 120 mg/kg)

  • Administration: Administer SH-BC-893 via intraperitoneal (i.p.) injection or oral gavage daily or as determined by the study design.

  • Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals, excise the tumors for weighing and further analysis (e.g., histology, western blotting). Collect blood for toxicity analysis.

Safety and Tolerability

In studies involving both diet-induced obesity and cancer models, SH-BC-893 was reported to be well-tolerated.[2] In tumor-bearing mice, even at the anti-neoplastic dose of 120 mg/kg, the animals continued to gain weight and exhibited normal behavior. Blood chemistry analysis did not indicate liver or kidney toxicity. Proliferating normal tissues were also minimally affected.[1]

References

Application Notes and Protocols for SH-BC-893

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the synthetic sphingolipid analog SH-BC-893 . Publicly available scientific literature does not provide sufficient information on a compound designated solely as "A-893" in the context of dosage and administration for research applications. It is presumed that the intended compound of interest is SH-BC-893.

These notes are intended for researchers, scientists, and drug development professionals.

I. Overview and Mechanism of Action

SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog. It has demonstrated potential as an anti-neoplastic and anti-obesity agent.[1] Its primary mechanism of action involves the dual inhibition of critical cellular trafficking pathways.

SH-BC-893 activates Protein Phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1] This, in turn, disrupts endolysosomal trafficking and blocks lysosome-dependent nutrient generation pathways, effectively starving cancer cells.[1] Additionally, SH-BC-893 inactivates ARF6, a key regulator of endosomal recycling.[2][3] This combined activity also counteracts ceramide-induced mitochondrial fission, a process implicated in diet-induced obesity.[2][4] By preserving mitochondrial morphology and function, SH-BC-893 has been shown to correct metabolic dysfunctions associated with a high-fat diet.[2][3][4]

II. Quantitative Data Summary

The following tables summarize the reported dosages and concentrations for SH-BC-893 in key preclinical studies.

Table 1: In Vitro Dosage

Cell TypeApplicationConcentrationIncubation TimeOutcome
Mouse Embryonic Fibroblasts (MEFs)Protection from palmitate-induced mitochondrial fission5 µM3 hoursPreserved tubular mitochondrial network.[5]
Various Cancer Cell LinesInduction of cell deathNot specifiedNot specifiedSelectively killed cells with activated Ras.[1]

Table 2: In Vivo Dosage

Animal ModelApplicationDosageAdministration RouteFrequencyOutcome
C57BL/6J Mice (Male)Diet-Induced Obesity120 mg/kgOral (gavage)Single doseNormalized mitochondrial morphology in liver, brain, and white adipose tissue within 4 hours; reduced food intake.[2]
PTEN-deficient MiceProstate Tumor Growth InhibitionNot specifiedNot specifiedNot specifiedProfoundly inhibited tumor growth.[1]

III. Experimental Protocols

A. In Vitro Protocol: Inhibition of Ceramide-Induced Mitochondrial Fission

This protocol describes the methodology to assess the protective effects of SH-BC-893 against mitochondrial fragmentation induced by fatty acids in cultured cells.

1. Materials:

  • Mouse Embryonic Fibroblasts (MEFs)
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin
  • SH-BC-893 (stock solution in a suitable solvent, e.g., DMSO)
  • Palmitate solution (conjugated to BSA)
  • Mitochondrial staining reagent (e.g., MitoTracker Red CMXRos)
  • Fixative (e.g., 4% paraformaldehyde)
  • Mounting medium with DAPI
  • Fluorescence microscope

2. Procedure:

  • Cell Culture: Culture MEFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Treatment: a. Seed MEFs onto glass coverslips in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with 5 µM SH-BC-893 (or vehicle control) for 3 hours.[5] c. Following pre-treatment, add palmitate (e.g., 250 µM) to the media and incubate for an additional 3 hours.[5]
  • Mitochondrial Staining and Imaging: a. During the final 30 minutes of incubation, add a mitochondrial staining reagent to the media according to the manufacturer's instructions. b. Wash the cells with pre-warmed PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. d. Wash the cells with PBS. e. Mount the coverslips onto microscope slides using a mounting medium containing DAPI. f. Image the cells using a fluorescence microscope to visualize mitochondrial morphology. Fragmented mitochondria will appear as small, punctate structures, while healthy mitochondria will form an interconnected tubular network.

B. In Vivo Protocol: Diet-Induced Obesity Model

This protocol outlines the procedure for evaluating the efficacy of SH-BC-893 in a diet-induced obesity mouse model.

1. Materials:

  • Male C57BL/6J mice (6 weeks old)[2]
  • Standard chow diet (10% kcal from fat)[2]
  • High-fat diet (HFD) (45-60% kcal from fat)[2][6]
  • SH-BC-893
  • Vehicle control (e.g., water)
  • Oral gavage needles
  • Equipment for measuring body weight, food intake, and performing glucose tolerance tests.

2. Procedure:

  • Acclimatization: Acclimate mice for one week upon arrival, with free access to standard chow and water.
  • Diet Induction: a. Randomly assign mice to two groups: a control group fed a standard diet and an experimental group fed an HFD.[7] b. Maintain the mice on their respective diets for an extended period (e.g., 24 weeks) to induce obesity and metabolic dysfunction in the HFD group.[2] Monitor body weight regularly.
  • SH-BC-893 Administration: a. After the diet-induction period, administer a single oral dose of 120 mg/kg SH-BC-893 or vehicle to the HFD-fed mice via gavage.[2]
  • Monitoring and Analysis: a. Food Intake: Measure food consumption over a defined period (e.g., 24 hours) post-administration.[2] b. Tissue Analysis: At a specified time point (e.g., 4 hours post-dose), euthanize a subset of mice and harvest tissues (liver, brain, white adipose tissue) for analysis of mitochondrial morphology via microscopy or other relevant assays.[2][4] c. Metabolic Studies: In separate cohorts, perform glucose and insulin tolerance tests to assess metabolic function.[7][8]

IV. Visualizations

A. Signaling Pathway of SH-BC-893

SH_BC_893_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol SH-BC-893_ext SH-BC-893 SH-BC-893_int SH-BC-893 SH-BC-893_ext->SH-BC-893_int enters cell PP2A PP2A SH-BC-893_int->PP2A activates ARF6 ARF6 SH-BC-893_int->ARF6 inactivates PIKfyve PIKfyve PP2A->PIKfyve inhibits (via mislocalization) Endolysosomal_Trafficking Endolysosomal Trafficking PIKfyve->Endolysosomal_Trafficking ARF6->Endolysosomal_Trafficking Nutrient_Generation Nutrient Generation Endolysosomal_Trafficking->Nutrient_Generation Mitochondrial_Fission Ceramide-Induced Mitochondrial Fission Endolysosomal_Trafficking->Mitochondrial_Fission

Caption: Signaling pathway of SH-BC-893.

B. Experimental Workflow for In Vivo Obesity Study

experimental_workflow start Start: C57BL/6J Mice (6 weeks old) acclimatization Acclimatization (1 week) Standard Chow start->acclimatization diet_groups Dietary Groups acclimatization->diet_groups std_diet Standard Diet (10% fat) (Control Group) diet_groups->std_diet Group 1 hfd High-Fat Diet (45-60% fat) (Obesity Group) diet_groups->hfd Group 2 induction Diet Induction (24 weeks) hfd->induction treatment Treatment (Single Dose) induction->treatment vehicle Vehicle (Oral Gavage) treatment->vehicle Control sh893 SH-BC-893 (120 mg/kg) (Oral Gavage) treatment->sh893 Treated endpoints Endpoint Analysis vehicle->endpoints sh893->endpoints analysis1 Food Intake (24h) endpoints->analysis1 analysis2 Tissue Harvest (4h) (Mitochondrial Morphology) endpoints->analysis2 analysis3 Metabolic Tests (GTT, ITT) endpoints->analysis3

Caption: Workflow for a diet-induced obesity study.

References

Application Notes and Protocols for Preparing A-893 (SH-BC-893) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-893, also known as SH-BC-893, is a synthetic, water-soluble, and orally bioavailable sphingolipid analog.[1][2][3] It has garnered significant interest in biomedical research for its multifaceted mechanism of action and therapeutic potential in oncology and metabolic diseases.[4][5][6] this compound selectively induces cell starvation in cancer cells by down-regulating cell surface nutrient transporters and obstructing lysosomal trafficking events.[4][5] Furthermore, it counteracts ceramide-induced mitochondrial fission, a pathological process implicated in diet-induced obesity.[2][3][4][6] These effects are mediated through the inhibition of ARF6- and PIKfyve-dependent endolysosomal trafficking.[2][3]

Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for preparing this compound stock solutions for both in vitro and in vivo applications, along with its chemical properties, storage recommendations, and a diagram of its signaling pathway.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Synonyms SH-BC-893[4][5]
Molecular Formula C₁₉H₃₂ClNO[5]
Molecular Weight 325.92 g/mol [4][5]
Appearance Solid powder
Solubility in DMSO 50 mg/mL (153.41 mM) (requires ultrasonication)[5]
Solubility in Water Water-soluble[1][2]
Purity >97%[1]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common practice for long-term storage and for creating working solutions for cell-based assays.

Materials:

  • This compound (SH-BC-893) powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[1]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the this compound powder to achieve a final concentration of 50 mg/mL (153.41 mM).

    • Vortex the solution vigorously.

    • To ensure complete dissolution, place the tube in an ultrasonic bath.[5] Heat the tube to 37°C to aid solubility if necessary.[5]

  • Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots in tightly sealed vials. For long-term storage (up to 6 months), store at -80°C.[1] For short-term storage (up to 1 month), store at -20°C.[1][5]

Protocol 2: Preparation of Aqueous Stock Solution (for in vivo and in vitro use)

This compound is water-soluble and can be prepared in aqueous solutions for direct use in animal studies (e.g., oral gavage) or for the preparation of final dilutions for in vitro assays.

Materials:

  • This compound (SH-BC-893) powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening.

  • Weighing: Aseptically weigh the required amount of this compound.

  • Dissolution:

    • Add the desired volume of sterile water or PBS to the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be used to facilitate dissolution if needed.

  • Sterilization: For sterile applications, filter the aqueous solution through a 0.22 µm sterile filter.

  • Usage: It is recommended to prepare fresh aqueous solutions on the day of use.[1] If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, refer to the DMSO stock protocol.

Example in vivo Formulation: For oral administration in mice, this compound has been successfully administered at a dose of 120 mg/kg by dissolving it in water.[4]

Visualization of Methodologies and Pathways

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of this compound Stock Solution start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve_dmso Dissolve in DMSO (50 mg/mL) choose_solvent->dissolve_dmso For high-concentration & long-term storage dissolve_water Dissolve in Water/PBS choose_solvent->dissolve_water For direct in vivo use or aqueous assays ultrasonicate Ultrasonicate & Warm (37°C) if necessary dissolve_dmso->ultrasonicate use_fresh Use immediately or store at 4°C (short-term) dissolve_water->use_fresh aliquot Aliquot into single-use tubes ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end use_fresh->end

Caption: Workflow for preparing this compound stock solutions in DMSO or aqueous solvents.

Signaling Pathway of this compound

G cluster_1 This compound (SH-BC-893) Mechanism of Action A893 This compound (SH-BC-893) ARF6 ARF6 A893->ARF6 inhibits PIKfyve PIKfyve A893->PIKfyve inhibits EndoTrafficking Endolysosomal Trafficking A893->EndoTrafficking disrupts MitoFission Ceramide-Induced Mitochondrial Fission A893->MitoFission opposes ARF6->EndoTrafficking regulates PIKfyve->EndoTrafficking regulates EndoTrafficking->MitoFission promotes CellStarvation Cancer Cell Starvation EndoTrafficking->CellStarvation leads to Obesity Correction of Diet-Induced Obesity MitoFission->Obesity contributes to

Caption: this compound inhibits ARF6 and PIKfyve, disrupting endolysosomal trafficking.

References

Application Notes and Protocols for SH-BC-893 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic sphingolipid analog SH-BC-893 (likely intended by the query "A-893"), its mechanism of action, and its application as a tool compound in a proposed high-throughput screening (HTS) assay to discover novel modulators of mitochondrial dynamics.

Introduction to SH-BC-893

SH-BC-893 is an orally active and water-soluble synthetic sphingolipid analog.[1][2] It has emerged as a potent modulator of intracellular trafficking and mitochondrial dynamics.[3] The compound demonstrates significant therapeutic potential by protecting against ceramide-induced mitochondrial dysfunction, which is implicated in various metabolic diseases, including diet-induced obesity.[4][5] SH-BC-893 acts by preventing the excessive mitochondrial fragmentation (fission) triggered by metabolic stressors like high levels of palmitate and ceramides.[3] Its unique mechanism of action makes it an invaluable tool for studying the signaling pathways that govern mitochondrial morphology and function, and provides a basis for developing novel therapeutics targeting these pathways.

Mechanism of Action of SH-BC-893

Under conditions of metabolic stress, such as in a high-fat diet scenario, elevated levels of ceramides trigger the fragmentation of the mitochondrial network.[3] This process is primarily mediated by the recruitment of Dynamin-related protein 1 (Drp1) to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane to cause fission.

SH-BC-893 exerts its protective effect by preventing this Drp1 recruitment. It achieves this through the simultaneous inhibition of two key proteins involved in endolysosomal trafficking: the small GTPase ARF6 and the lipid kinase PIKfyve .[3][4] By disrupting these trafficking events, SH-BC-893 effectively blocks the signaling cascade that leads to stress-induced mitochondrial fission, thereby preserving a healthy, tubular mitochondrial network and maintaining normal cellular function.[3]

SH_BC_893_Pathway cluster_stress Metabolic Stress cluster_trafficking Endolysosomal Trafficking cluster_fission Mitochondrial Fission Cascade High-Fat Diet High-Fat Diet Ceramides Ceramides High-Fat Diet->Ceramides ARF6 ARF6 Ceramides->ARF6 Activates PIKfyve PIKfyve Ceramides->PIKfyve Activates Drp1_Recruitment Drp1 Recruitment to Mitochondria ARF6->Drp1_Recruitment PIKfyve->Drp1_Recruitment Mitochondrial_Fission Mitochondrial Fission (Fragmentation) Drp1_Recruitment->Mitochondrial_Fission SH-BC-893 SH-BC-893 SH-BC-893->ARF6 Inhibits SH-BC-893->PIKfyve Inhibits

Caption: Signaling pathway of SH-BC-893 in preventing mitochondrial fission.

Application in High-Throughput Screening

The distinct phenotypic effect of SH-BC-893 on mitochondrial morphology makes it an ideal positive control for a high-content screening (HCS) assay. The goal of such a screen would be to identify novel small molecules that can prevent or reverse stress-induced mitochondrial fragmentation. An image-based HCS approach allows for the direct, quantitative measurement of mitochondrial morphology in thousands of individual cells, providing a robust platform for drug discovery.

The proposed primary assay involves inducing mitochondrial fission in a suitable cell line with a chemical stressor (e.g., palmitate or C2-ceramide) and then identifying compounds from a chemical library that can restore the normal, tubular mitochondrial network, similar to the effect of SH-BC-893.

Data Presentation: Quantitative Summary of SH-BC-893 Activity

The following table summarizes the reported biological activity of SH-BC-893 from key studies. This data is crucial for designing HTS assays and establishing appropriate positive control concentrations.

ParameterValueSystemEffectReference
Effective Concentration 5 µMMouse Embryonic FibroblastsProtects against palmitate-induced mitochondrial fragmentation.
Effective Concentration 8.935 nMIn VitroProtects from ceramide-induced mitochondrial dysfunction.[1]
In Vivo Dosage 120 mg/kg (oral)High-Fat Diet-fed MiceNormalizes mitochondrial morphology in liver and brain within 4 hours.[1]
Outcome N/AHigh-Fat Diet-fed MiceRestores normal body weight, improves glucose disposal, and resolves hepatic steatosis.[4]

Table 1: Summary of Quantitative Data for SH-BC-893.

The table below illustrates a hypothetical data summary from a primary HCS campaign, demonstrating how the performance of SH-BC-893 and a potential hit compound would be evaluated.

ParameterSH-BC-893 (Control)Hypothetical Hit CompoundDescription
EC₅₀ 250 nM450 nMConcentration for 50% maximal effect in preventing mitochondrial fragmentation.
Max Response 95%92%Maximum percentage of cells with tubular mitochondria at saturating concentrations.
Z'-Factor 0.68N/AA measure of assay quality and robustness (a value > 0.5 is considered excellent).
Primary Hit Rate N/A0.5%Percentage of compounds in the library meeting the initial hit criteria.

Table 2: Hypothetical Data Presentation from a High-Content Screen.

Experimental Protocols

This protocol outlines a method for a primary HCS campaign to identify small molecules that prevent ceramide-induced mitochondrial fragmentation.

Objective: To identify compounds that maintain a tubular mitochondrial network in the presence of a chemical stressor.

Materials:

  • Cell Line: U2OS or HeLa cells stably expressing a mitochondrial-targeted fluorescent protein (e.g., mito-GFP) are recommended.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black-walled, clear-bottom imaging plates.

  • Reagents:

    • C2-Ceramide (N-Acetyl-D-sphingosine)

    • SH-BC-893 (Positive Control)

    • DMSO (Vehicle Control)

    • Hoechst 33342 (for nuclear staining)

    • MitoTracker™ Red CMXRos (if not using a stable fluorescent protein line)

    • Compound Library

  • Instrumentation:

    • Automated liquid handler

    • High-content imaging system

Workflow Diagram:

HCS_Workflow cluster_controls A 1. Seed Cells (384-well plates) B 2. Incubate (24 hours) A->B C 3. Compound Pinning (Library, Controls) B->C D 4. Add Stressor (C2-Ceramide) C->D E 5. Incubate (4-6 hours) D->E F 6. Stain & Fix (MitoTracker, Hoechst, PFA) E->F G 7. Automated Imaging (High-Content Imager) F->G H 8. Image & Data Analysis G->H I 9. Hit Identification H->I Neg Negative Control (DMSO + Ceramide) Pos Positive Control (SH-BC-893 + Ceramide) Veh Vehicle Control (DMSO only)

Caption: Experimental workflow for the proposed high-content screening assay.

Procedure:

  • Cell Seeding: Seed U2OS-mitoGFP cells into 384-well imaging plates at a density of 2,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Using an automated liquid handler, transfer compounds from the library to the assay plates to a final concentration of 10 µM. Add controls to designated wells:

    • Positive Control: SH-BC-893 (final concentration 5 µM).

    • Negative Control: DMSO.

    • Vehicle Control: DMSO.

  • Induction of Mitochondrial Fission: Add C2-Ceramide to all wells (except vehicle control wells) to a final concentration of 50 µM.

  • Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂.

  • Staining and Fixation:

    • Add Hoechst 33342 to all wells for nuclear staining.

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Wash wells three times with phosphate-buffered saline (PBS).

  • Imaging: Acquire images using a high-content imaging system with 20x or 40x objectives. Capture at least two channels: DAPI (nuclei) and GFP/TRITC (mitochondria).

  • Image Analysis:

    • Use image analysis software to segment cells based on the nuclear stain.

    • Within each cell, segment the mitochondrial network.

    • Quantify mitochondrial morphology using parameters such as Aspect Ratio (length/width) and Form Factor .

    • Hit Criterion: A primary hit is defined as a compound that produces a mitochondrial aspect ratio value greater than three standard deviations above the mean of the negative control wells.

Objective: To confirm if primary hits act by preventing the recruitment of Drp1 to the mitochondria.

Procedure:

  • Follow steps 1-4 from the primary HCS protocol using a cell line that expresses endogenous Drp1.

  • Immunofluorescence: After incubation, fix and permeabilize the cells.

  • Stain with a primary antibody against Drp1 and a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 647). Also, stain mitochondria with an antibody against a mitochondrial marker like TOM20, conjugated to a different fluorophore.

  • Imaging and Analysis: Acquire images and quantify the co-localization between the Drp1 signal and the mitochondrial signal. A confirmed hit will show a significant reduction in Drp1 and mitochondrial co-localization compared to the negative control.

References

Application Notes and Protocols for In Vivo Imaging of SH-BC-893

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-BC-893 is an orally bioavailable, synthetic sphingolipid analog that has demonstrated significant therapeutic potential in preclinical models of diet-induced obesity and cancer.[1][2] Its mechanism of action involves the modulation of mitochondrial dynamics by inhibiting ceramide-induced mitochondrial fission.[1][3] Specifically, SH-BC-893 disrupts ARF6- and PIKfyve-dependent endolysosomal trafficking, which in turn blocks the recruitment of dynamin-related protein 1 (DRP1) to mitochondria.[1][4] This leads to a normalization of mitochondrial morphology and function.[1][3] Given its systemic effects on key metabolic tissues such as the liver, brain, and white adipose tissue, in vivo imaging techniques are critical for understanding its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.[1]

These application notes provide an overview of potential in vivo imaging strategies and detailed protocols to study the biodistribution and target engagement of SH-BC-893 in preclinical models.

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies of SH-BC-893.

ParameterValueSpeciesStudy FocusReference
Oral Dose 120 mg/kgMouseObesity[2]
Time to Effect 4 hoursMouseNormalization of mitochondrial morphology in liver and brain[1][3]
In Vitro Conc. 5 µMCell CultureProtection from ceramide-induced mitochondrial dysfunction[2]

Signaling Pathway of SH-BC-893

The diagram below illustrates the proposed mechanism of action for SH-BC-893 in preventing ceramide-induced mitochondrial fission.

SH_BC_893_Pathway cluster_membrane Cellular Environment cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Palmitate Palmitate / High-Fat Diet Ceramide Ceramide Synthesis Palmitate->Ceramide ARF6 ARF6 Ceramide->ARF6 PIKfyve PIKfyve Ceramide->PIKfyve SH_BC_893 SH-BC-893 SH_BC_893->ARF6 SH_BC_893->PIKfyve Mitochondrial_Fusion Normalized Morphology (Fusion) SH_BC_893->Mitochondrial_Fusion Endolysosomal_Trafficking Endolysosomal Trafficking ARF6->Endolysosomal_Trafficking PIKfyve->Endolysosomal_Trafficking DRP1_Recruitment DRP1 Recruitment to Mitochondria Endolysosomal_Trafficking->DRP1_Recruitment Mitochondrial_Fission Mitochondrial Fission DRP1_Recruitment->Mitochondrial_Fission

Mechanism of SH-BC-893 in preventing mitochondrial fission.

Application Note 1: Whole-Body Biodistribution using PET Imaging

Objective: To non-invasively quantify the whole-body distribution and clearance of SH-BC-893 over time in a living animal model. This is crucial for determining tissue-specific accumulation and target engagement.

Principle: This protocol involves radiolabeling SH-BC-893 with a positron-emitting radionuclide, such as Zirconium-89 (⁸⁹Zr), which has a long half-life (78.4 hours) suitable for tracking compounds over several days.[5] Positron Emission Tomography (PET) is a highly sensitive imaging modality that can detect the radiolabeled compound in vivo.

Experimental Workflow: PET Imaging of [⁸⁹Zr]SH-BC-893

Workflow for PET imaging of radiolabeled SH-BC-893.
Detailed Protocol:

1. Radiolabeling of SH-BC-893 with ⁸⁹Zr:

  • Note: This step requires a chelator to be conjugated to SH-BC-893. Desferrioxamine (DFO) is a common chelator for ⁸⁹Zr. Synthesis of a DFO-SH-BC-893 conjugate is the first step and is beyond the scope of this protocol.

  • Incubate DFO-conjugated SH-BC-893 with ⁸⁹Zr-oxalate in a buffered solution (e.g., HEPES, pH 7.0-7.5) at 37°C for 60 minutes.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

2. Animal Preparation:

  • Use diet-induced obese C57BL/6J mice, as this is a relevant disease model.[1]

  • Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Maintain body temperature using a heating pad.

  • Place a tail-vein catheter for injection.

3. Administration of Radiotracer:

  • Administer a bolus injection of [⁸⁹Zr]DFO-SH-BC-893 (typically 3.7-7.4 MBq) via the tail vein.

4. PET/CT Imaging:

  • Position the animal in the PET/CT scanner.

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Perform dynamic or static PET scans at desired time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).

5. Data Analysis:

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) over major organs (liver, brain, adipose tissue, spleen, kidneys, etc.).

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each ROI.

Application Note 2: Assessing Target Engagement in the Brain using Autoradiography

Objective: To visualize the binding of SH-BC-893 to its putative targets within specific brain regions. This can provide high-resolution spatial information on target engagement that complements lower-resolution PET imaging.

Principle: This ex vivo technique uses a radiolabeled version of SH-BC-893 (e.g., labeled with Tritium ³H or Carbon-¹⁴C) which is administered in vivo. After a set time, the brain is excised, sectioned, and the distribution of the radiolabeled compound is visualized by exposing the sections to a phosphor screen or film.

Experimental Workflow: Ex Vivo Autoradiography

References

Application Notes and Protocols for A-893 (SH-BC-893) In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-893, also referred to as SH-BC-893, is a water-soluble, orally bioavailable synthetic sphingolipid analog.[1] It has garnered significant interest in preclinical research for its ability to counteract metabolic dysregulation, particularly in the context of diet-induced obesity.[1] This document provides detailed application notes and protocols for the in vivo use of this compound, focusing on its delivery, experimental setup, and mechanism of action.

This compound's primary mechanism of action involves the inhibition of endolysosomal trafficking pathways dependent on ARF6 and PIKfyve.[2] This inhibition effectively blocks ceramide-induced mitochondrial fission, a key pathological event in the development of metabolic diseases.[2][3] By preserving mitochondrial integrity and function, this compound has been shown to normalize mitochondrial morphology in critical metabolic tissues such as the liver, brain, and white adipose tissue within hours of oral administration in mouse models of diet-induced obesity.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and in vivo efficacy data for this compound (SH-BC-893) from studies conducted in mouse models of diet-induced obesity.

Table 1: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Time to Maximum Concentration (tmax)4 hours[1]
Half-life (t1/2)10.6 hours[1]
Route of AdministrationOral (gavage)[1]
VehicleWater[1]

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese Mice

DosageTreatment ScheduleKey OutcomesReference
120 mg/kgSingle dose- Normalized hepatic mitochondrial morphology- Reduced food intake for ~18 hours[1]
120 mg/kgIntermittent (Mon, Wed, Fri for 3 weeks)- Normalized body weight- Improved glucose disposal- Resolved hepatic steatosis
60 mg/kgNot specified- Prevented adiposity resulting from high-fat diet feeding[1]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used model for studying metabolic diseases.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD) (45-60% kcal from fat)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Acclimatize male C57BL/6J mice at 6 weeks of age to the animal facility for at least one week on a standard chow diet.

  • After acclimatization, randomly assign mice to either a control group receiving a standard chow diet or a DIO group receiving a high-fat diet.

  • House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to their respective diets and water for a period of 10-24 weeks to induce the obese phenotype.

  • Monitor the body weight of the mice weekly to track the progression of obesity.

  • Prior to commencing treatment with this compound, confirm the obese phenotype by significantly higher body weight in the HFD group compared to the control group.

Protocol 2: Oral Administration of this compound (SH-BC-893)

This protocol outlines the preparation and oral gavage of this compound to mice.

Materials:

  • This compound (SH-BC-893) powder

  • Sterile water for injection (vehicle)

  • Vortex mixer

  • Animal weighing scale

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Preparation of this compound Solution:

    • This compound is water-soluble.[1] Prepare the dosing solution by dissolving the required amount of this compound powder in sterile water.

    • For a 120 mg/kg dose in a 25g mouse, this would be 3 mg of this compound. To administer a volume of 100 µL, the concentration would be 30 mg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of dosing.

  • Dosing Procedure:

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of this compound solution to be administered.

    • Gently restrain the mouse.

    • Insert the ball-tipped gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the this compound solution or vehicle (water) to the control group.

    • Monitor the animal for a short period after administration to ensure no adverse effects.

  • Treatment Schedule:

    • For acute studies, a single dose of 120 mg/kg can be administered.[1]

    • For chronic studies, an intermittent dosing schedule of 120 mg/kg on Mondays, Wednesdays, and Fridays for several weeks has been shown to be effective.

Visualizations

Signaling Pathway of this compound Action

A893_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceramide Elevated Ceramide Endolysosomal_Trafficking Endolysosomal Trafficking Ceramide->Endolysosomal_Trafficking A893 This compound (SH-BC-893) ARF6 ARF6 A893->ARF6 Inhibits PIKfyve PIKfyve A893->PIKfyve Inhibits ARF6->Endolysosomal_Trafficking PIKfyve->Endolysosomal_Trafficking DRP1_Recruitment DRP1 Recruitment to Mitochondria Endolysosomal_Trafficking->DRP1_Recruitment Mitochondrial_Fission Mitochondrial Fission DRP1_Recruitment->Mitochondrial_Fission Mitochondrial_Integrity Mitochondrial Integrity & Function Mitochondrial_Fission->Mitochondrial_Integrity Disrupts

Caption: this compound inhibits ARF6 and PIKfyve, blocking ceramide-induced mitochondrial fission.

Experimental Workflow for In Vivo this compound Studies

A893_Workflow cluster_diet cluster_treatment cluster_endpoints start Start: 6-week-old C57BL/6J mice acclimatization Acclimatization (1 week, standard diet) start->acclimatization diet_induction Diet Induction (10-24 weeks) acclimatization->diet_induction HFD High-Fat Diet (45-60%) diet_induction->HFD Control_Diet Standard Diet (10%) diet_induction->Control_Diet treatment This compound Treatment (Oral Gavage) HFD->treatment A893_group This compound in Water (60 or 120 mg/kg) treatment->A893_group Vehicle_group Water (Vehicle) treatment->Vehicle_group endpoints Endpoint Analysis A893_group->endpoints Vehicle_group->endpoints Metabolic Metabolic Phenotyping (Body weight, glucose tolerance) endpoints->Metabolic Tissue Tissue Analysis (Mitochondrial morphology, gene expression) endpoints->Tissue

Caption: Workflow for evaluating this compound's efficacy in a diet-induced obesity mouse model.

References

standard operating procedure for A-893 handling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The designation "A-893" in a biomedical research context refers to the synthetic sphingolipid analog SH-BC-893 . This document pertains exclusively to SH-BC-893.

Introduction

SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog with potent anti-neoplastic and metabolic regulatory properties.[1] It functions as a multi-pathway modulator, primarily by inducing the internalization of nutrient transporters and inhibiting lysosome-dependent nutrient generation pathways.[1][2] Its mechanism of action involves the activation of Protein Phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1][2] This cascade disrupts endolysosomal trafficking and blocks ceramide-induced mitochondrial fission, offering therapeutic potential in oncology and metabolic diseases such as diet-induced obesity.[3][4]

Physicochemical Properties and Handling

While a specific manufacturer's safety data sheet (SDS) for SH-BC-893 is not publicly available, the following guidelines are based on its known properties and standard laboratory practices for handling bioactive sphingolipid analogs.

2.1. Storage and Stability

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability. Based on general handling procedures for research peptides and lipids, it can be stored for up to one year under these conditions.[5]

  • Reconstituted Solutions: For short-term use, store at 2-8°C for a few days. For long-term storage, aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

2.2. Reconstitution

SH-BC-893 is described as a water-soluble compound.[1] For in vivo studies, it has been successfully administered via oral gavage in water.[4]

  • Recommended Solvent: Sterile, nuclease-free water.

  • Procedure: To reconstitute, add the appropriate volume of sterile water to the vial. Mix by gentle vortexing or swirling to ensure the powder is fully dissolved.[5] Avoid vigorous shaking to prevent potential degradation of the compound.

2.3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling SH-BC-893.[5]

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of the powder or contact with skin and eyes.

  • Disposal: Dispose of waste materials containing SH-BC-893 in accordance with local, state, and federal regulations for chemical waste.[5]

Mechanism of Action

SH-BC-893 exerts its biological effects through a multi-pronged mechanism targeting cellular nutrient access and mitochondrial dynamics.

  • Activation of PP2A and Disruption of Endolysosomal Trafficking: SH-BC-893 activates Protein Phosphatase 2A (PP2A).[1][2] This leads to the mislocalization of the lipid kinase PIKfyve and its product PI(3,5)P2, which in turn disrupts endolysosomal trafficking and blocks lysosomal fusion events necessary for the degradation of macromolecules from autophagy and macropinocytosis.[1][2]

  • Inhibition of Ceramide-Induced Mitochondrial Fission: A key consequence of its impact on intracellular trafficking is the inhibition of ceramide-induced mitochondrial fission. It blocks the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria.[3][4] This is achieved by inhibiting the PIKfyve pathway and inactivating the ARF6 GTPase, both of which are crucial for DRP1 recruitment.[3][4] By preventing mitochondrial fragmentation, SH-BC-893 preserves mitochondrial function and prevents downstream endoplasmic reticulum (ER) stress.[3]

  • Downregulation of Nutrient Transporters: As a sphingolipid analog, SH-BC-893 triggers the internalization of cell surface nutrient transporters, effectively starving cancer cells of essential nutrients.[1][6]

The combined effect of blocking both extracellular and intracellular nutrient sources and preserving mitochondrial integrity makes SH-BC-893 a potent agent against highly anabolic cancer cells and a promising therapeutic for metabolic disorders.[1][2]

SH_BC_893_Mechanism cluster_cell Cell cluster_mito Mitochondrial Regulation SH893 SH-BC-893 PP2A PP2A (Protein Phosphatase 2A) SH893->PP2A activates ARF6 ARF6 Inactivation SH893->ARF6 Nutrient_Transporters Nutrient Transporter Internalization SH893->Nutrient_Transporters PIKfyve PIKfyve Mislocalization PP2A->PIKfyve Endolysosomal_Trafficking Disruption of Endolysosomal Trafficking PIKfyve->Endolysosomal_Trafficking ARF6->Endolysosomal_Trafficking DRP1 DRP1 Recruitment to Mitochondria Endolysosomal_Trafficking->DRP1 inhibits Mito_Function Preserved Mitochondrial Function & Morphology Endolysosomal_Trafficking->Mito_Function Ceramide High Ceramide Levels (e.g., from Palmitate) Ceramide->DRP1 Mito_Fission Mitochondrial Fission (Fragmentation) DRP1->Mito_Fission In_Vivo_Workflow cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_acute Acute Assessment (4h post-dose) cluster_chronic Chronic Assessment (3+ weeks) Induction Induce Obesity in Mice (High-Fat Diet for 8-26 weeks) Grouping Randomize into Groups: 1. HFD + Vehicle 2. HFD + SH-BC-893 (120 mg/kg) 3. Standard Diet Control Induction->Grouping Dosing Administer SH-BC-893 or Vehicle via Oral Gavage Grouping->Dosing Blood Blood Collection (Plasma Leptin/Adiponectin) Dosing->Blood Tissue Tissue Harvest (Liver, Brain, WAT) (Mitochondrial Morphology) Dosing->Tissue Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring GTT Glucose Tolerance Test Monitoring->GTT Endpoint Endpoint Analysis (e.g., Hepatic Steatosis) GTT->Endpoint

References

Troubleshooting & Optimization

troubleshooting A-893 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic sphingolipid A-893 (SH-BC-893). The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, also known as SH-BC-893, is a synthetic sphingolipid analog. While it has been described as a water-soluble compound suitable for oral administration in animal models, like many lipids, its solubility can be influenced by the choice of solvent, concentration, temperature, and pH. Researchers may encounter solubility challenges, especially when preparing high-concentration stock solutions or working with specific buffer systems.

Q2: I am having trouble dissolving this compound in an aqueous buffer for my in vitro cell culture experiment. What should I do?

For cellular assays, it is common practice to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in your aqueous cell culture medium. This method ensures that the final concentration of the organic solvent is low enough to not affect the cells (typically ≤0.1%). For example, in some studies, a 5 µM working solution of SH-BC-893 was used in cell culture after pre-treatment with a DMSO stock.

Q3: My this compound solution appears cloudy or has precipitated after dilution in my experimental buffer. How can I resolve this?

Precipitation upon dilution into an aqueous buffer is a common issue for many small molecules. Here are a few troubleshooting steps:

  • Vortexing and Warming: Ensure the solution is thoroughly mixed by vortexing. Gentle warming in a water bath (e.g., to 37°C) can sometimes help dissolve the compound.

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.

  • Carrier Proteins: For in vitro studies, using a carrier protein like fatty acid-free bovine serum albumin (BSA) can help maintain the solubility of lipid-like molecules in aqueous solutions.

  • Solvent System Modification: If direct dilution is problematic, consider alternative solubilization methods for sphingolipids, such as preparing lipid complexes with BSA.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

While this compound is noted to be water-soluble for in vivo use, for creating concentrated stock solutions for laboratory use, organic solvents are often more effective. Based on practices with similar compounds, the following solvents can be considered:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

When using an organic solvent to prepare a stock solution, it is crucial to ensure the final concentration of the solvent in the experimental system is minimal and does not interfere with the assay.

Quantitative Solubility Data

SolventTemperature (°C)pHMaximum Soluble Concentration (mg/mL)Observations
Water257.4
PBS257.4
DMSO25N/A
Ethanol25N/A
User-defined buffer

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a chosen solvent.

Objective: To determine the maximum soluble concentration of this compound in a specific solvent at a defined temperature and pH.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., water, PBS, DMSO)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Methodology:

  • Preparation of Supersaturated Solutions:

    • Weigh out an excess amount of this compound into several vials.

    • Add a known volume of the test solvent to each vial to create a suspension. The amount of this compound should be in clear excess of what is expected to dissolve.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

  • Calculation:

    • Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent under the tested conditions.

Visualizations

A893_Solubility_Troubleshooting cluster_troubleshoot Troubleshooting Options start Start: this compound Powder dissolve Attempt to Dissolve in Aqueous Buffer start->dissolve observe Observe Solution dissolve->observe clear Solution is Clear Proceed with Experiment observe->clear Yes not_clear Cloudy or Precipitate observe->not_clear No troubleshoot Troubleshooting Steps not_clear->troubleshoot vortex Vortex and Gentle Warming sonicate Sonication organic_stock Prepare Stock in Organic Solvent (e.g., DMSO) vortex->observe sonicate->observe dilute Dilute Stock into Aqueous Buffer organic_stock->dilute observe2 Observe Diluted Solution dilute->observe2 clear2 Solution is Clear Proceed with Experiment observe2->clear2 Yes not_clear2 Still Precipitates observe2->not_clear2 No carrier Consider Carrier Protein (BSA) or Alternative Solvent System not_clear2->carrier

Caption: Troubleshooting workflow for this compound solubility issues.

A893_Signaling_Pathway ceramide High-Fat Diet / Palmitate -> C16:0 Ceramide arf6 ARF6 ceramide->arf6 pikfyve PIKfyve ceramide->pikfyve drp1 DRP1 Recruitment to Mitochondria arf6->drp1 pikfyve->drp1 fission Mitochondrial Fission (Fragmentation) drp1->fission a893 This compound (SH-BC-893) a893->arf6 a893->pikfyve

Caption: this compound (SH-BC-893) signaling pathway.

Technical Support Center: Optimizing A-893 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific compound designated "A-893" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide and frequently asked questions are based on general principles for optimizing the dosage of a novel compound in in vivo studies. Researchers should adapt these guidelines based on the known characteristics of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: We are observing high toxicity and mortality in our initial in vivo studies with our compound. What are the potential causes and how can we troubleshoot this?

A1: High toxicity at initial doses is a common challenge. Consider the following troubleshooting steps:

  • Dose-Response Assessment: It is crucial to establish a full dose-response curve. You may be starting at a dose that is already on the steep part of the toxicity curve. It is recommended to start with a very low dose, potentially sub-therapeutic, and escalate gradually.

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: A thorough understanding of your compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential. Poor solubility could lead to precipitation and localized toxicity, while rapid metabolism could result in toxic metabolites.

  • Vehicle Toxicity: The vehicle used to dissolve and administer the compound could be contributing to the observed toxicity. Conduct a control experiment with the vehicle alone to rule this out.

  • Route of Administration: The route of administration can significantly impact toxicity. Intravenous (IV) administration can lead to high peak plasma concentrations that may be toxic, whereas subcutaneous (SC) or oral (PO) administration might provide a more favorable PK profile.

Q2: Our compound is not showing the expected efficacy in our animal model, even at doses that are well-tolerated. What should we investigate?

A2: Lack of efficacy can stem from several factors. Here are key areas to investigate:

  • Target Engagement: First, confirm that the compound is reaching its intended target in the animal. This can be assessed through techniques like tissue concentration analysis, receptor occupancy assays, or by measuring a downstream biomarker.

  • PK/PD Mismatch: The compound's exposure (as measured by AUC, the area under the concentration-time curve) at the target tissue might be insufficient to elicit a pharmacological response. Consider if the dosing frequency needs to be adjusted to maintain concentrations above the effective threshold.

  • Animal Model Suitability: The chosen animal model may not accurately recapitulate the human disease state, or the target pathway may differ between species.

  • Metabolic Instability: The compound may be rapidly metabolized in vivo into inactive forms. In vitro metabolic stability assays with liver microsomes from the relevant species can provide insights here.

Troubleshooting Guides

Guide 1: Unexpected Weight Loss in Study Animals
Symptom Potential Cause Troubleshooting Action
Significant weight loss (>15%) across all dose groups, including vehicle control.Issue with the vehicle, diet, or general animal health.1. Test the vehicle for toxicity independently.2. Ensure proper diet and housing conditions.3. Consult with veterinary staff.
Dose-dependent weight loss.Compound-related toxicity.1. Reduce the dose.2. Consider a different route of administration to alter the PK profile.3. Analyze for off-target effects.
Initial weight loss followed by recovery.Acute, transient toxicity or stress from administration.1. Monitor animals closely.2. If recovery is consistent, this may be an acceptable and expected effect at the start of dosing.
Guide 2: High Variability in Efficacy Readouts
Symptom Potential Cause Troubleshooting Action
Large error bars in efficacy data within the same dose group.Inconsistent dosing, variable oral bioavailability, or genetic variability in the animal cohort.1. Refine the administration technique to ensure consistency.2. For oral dosing, assess the impact of fed vs. fasted state.3. Increase the number of animals per group.
Efficacy is observed in some animals but not others at the same dose.Potential for rapid metabolizers vs. slow metabolizers within the animal population.1. Analyze plasma concentrations of the compound in individual animals to correlate exposure with response.2. Consider using a more genetically homogenous animal strain.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Selection: Choose a relevant species and strain for your disease model. Use a small number of animals (n=3-5 per group) for the initial MTD study.

  • Dose Selection: Based on in vitro data, select a wide range of doses. A common starting point is a dose escalation study with doses separated by a factor of 2 or 3.

  • Administration: Administer the compound via the intended clinical route. Include a vehicle control group.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of significant distress.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization invitro In Vitro Potency (IC50) mtd Maximum Tolerated Dose (MTD) Study invitro->mtd Inform Starting Dose pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Study mtd->pkpd Select Doses efficacy Efficacy Study pkpd->efficacy Optimize Dosing Regimen

Caption: A simplified workflow for preclinical in vivo dose optimization.

troubleshooting_logic start Unexpected In Vivo Result toxicity High Toxicity? start->toxicity efficacy Low Efficacy? start->efficacy dose_response Assess Dose-Response toxicity->dose_response Yes check_pk Analyze Pharmacokinetics toxicity->check_pk Yes efficacy->check_pk Yes target_engagement Confirm Target Engagement efficacy->target_engagement Yes

Technical Support Center: SH-BC-893

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic sphingolipid SH-BC-893. It is designed to address common issues that may arise during experimentation and lead to the compound not exhibiting its expected activity.

Troubleshooting Guide

Question: Why is SH-BC-893 not inducing cancer cell death in our in vitro assays?

Answer: Several factors could contribute to a lack of expected cytotoxic activity. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: The anabolic rate of your cancer cell line is a critical determinant of its sensitivity to SH-BC-893.[1] Cells with a higher growth factor dependency and anabolic rate are more susceptible to the nutrient-limiting effects of the compound.[1] We recommend using a positive control cell line known to be sensitive to SH-BC-893, such as Ras-transformed cells.[2]

  • Compound Integrity and Storage: Ensure that SH-BC-893 has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.

  • Experimental Conditions:

    • Nutrient Availability: The full cytotoxic effect of SH-BC-893 is observed when cells are reliant on both extracellular and intracellular nutrient sources.[2] Ensure your cell culture media conditions do not provide an excess of nutrients that could mask the compound's effect.

    • Assay Duration: The onset of cell death may vary between cell lines. Perform a time-course experiment to determine the optimal incubation period.

  • Mechanism of Action Confirmation: To confirm that the upstream signaling pathway is being engaged, assess the localization of the lipid kinase PIKfyve. In response to SH-BC-893, PIKfyve should mislocalize, leading to the formation of cytosolic vacuoles.[1][2]

Question: We are not observing the expected metabolic effects of SH-BC-893 in our diet-induced obesity mouse model.

Answer: If SH-BC-893 is not producing the expected metabolic improvements, such as weight loss or improved glucose handling, consider these factors:

  • Compound Bioavailability: SH-BC-893 is orally bioavailable.[1][2] However, ensure proper administration via oral gavage.

  • Dosage and Treatment Schedule: The effective dose in mice is reported to be 120 mg/kg.[3] A single dose can elicit acute effects on mitochondrial morphology and plasma adipokine levels within 4 hours.[4][5] For chronic studies, intermittent dosing (e.g., three times a week) has been shown to be effective.[3]

  • Diet and Model System: The effects of SH-BC-893 are most pronounced in the context of diet-induced obesity driven by ceramide-induced mitochondrial fission.[4][5] Confirm that your high-fat diet model is appropriate and that the expected metabolic dysfunctions are present before initiating treatment.

  • Endpoint Analysis:

    • Mitochondrial Morphology: Assess mitochondrial morphology in key metabolic tissues like the liver, brain, and white adipose tissue. SH-BC-893 is expected to normalize mitochondrial networks.[4][5]

    • Leptin Sensitivity: Measure plasma leptin and adiponectin levels. SH-BC-893 should acutely reverse hyperleptinemia and increase adiponectin.[4][5]

    • Food Intake: Monitor food intake, as a reduction is a primary driver of weight loss induced by SH-BC-893.[4][5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of SH-BC-893?

SH-BC-893 is a synthetic sphingolipid that acts as an apical inhibitor of cancer metabolism and corrects metabolic dysfunction.[1] Its primary mechanism involves the activation of Protein Phosphatase 2A (PP2A).[2] This leads to the mislocalization of the lipid kinase PIKfyve and its product PI(3,5)P2, which in turn disrupts endolysosomal trafficking.[1][2] This disruption has two major consequences:

  • Inhibition of Nutrient Uptake: It triggers the internalization of nutrient transporters from the cell surface, limiting the uptake of essential nutrients like glucose and amino acids.[1]

  • Blockade of Nutrient Generation: It blocks lysosomal fusion events that are necessary for the degradation of macromolecules from sources such as LDL, autophagosomes, and macropinosomes.[1][2]

What are the expected effects of SH-BC-893 in cancer cells?

By simultaneously blocking parallel nutrient access pathways, SH-BC-893 effectively starves cancer cells.[1][2] This leads to selective cytotoxicity in cancer cells with high anabolic rates, while normal proliferative tissues are largely unaffected.[2] A key morphological change to expect is the appearance of large cytosolic vacuoles due to the disruption of endolysosomal trafficking.[1]

What are the expected effects of SH-BC-893 in the context of diet-induced obesity?

In models of diet-induced obesity, SH-BC-893 opposes ceramide-induced mitochondrial fission.[4][5] This leads to:

  • Normalization of mitochondrial morphology in metabolic tissues.[4][5]

  • Improved mitochondrial function.[4]

  • Correction of ER stress.[4]

  • Reversal of hyperleptinemia and restoration of leptin sensitivity.[4][5]

  • Reduced food intake, leading to weight loss and correction of metabolic parameters like glucose handling and hepatic steatosis.[4][5]

Quantitative Data Summary

ParameterCell/Animal ModelTreatment Concentration/DoseObserved EffectReference
Cell Viability SW620 cells5 µMDecreased[1]
Nutrient Transporter (4F2HC) Surface Levels FL5.12 cells5 µMDecreased[1]
Mitochondrial Morphology Mouse Embryonic Fibroblasts5 µM (3h)Protection from ceramide-induced fragmentation
Plasma Leptin High-Fat Diet Mice120 mg/kg (single oral dose)Reduced within 4 hours[4][5]
Plasma Adiponectin High-Fat Diet Mice120 mg/kg (single oral dose)Increased within 4 hours[4][5]
Body Weight High-Fat Diet Mice120 mg/kg (intermittent oral dosing)Normalized[4][5]

Experimental Protocols

Analysis of Mitochondrial Morphology in Cultured Cells
  • Cell Seeding: Plate cells on glass coverslips at an appropriate density to allow for clear visualization of individual cells.

  • Treatment: Treat cells with the desired concentration of SH-BC-893 and/or a positive control for mitochondrial fragmentation (e.g., C16:0 ceramide). Include a vehicle-treated control group.

  • Mitochondrial Staining: After the treatment period, incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash, and mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify mitochondrial morphology by categorizing cells based on their mitochondrial network structure (e.g., tubular, fragmented, hyperfused).

Assessment of Nutrient Transporter Internalization
  • Cell Treatment: Treat cells in suspension with SH-BC-893 or a vehicle control for the desired time.

  • Antibody Staining: Incubate the cells with an antibody targeting the extracellular domain of a specific nutrient transporter (e.g., 4F2HC/CD98).

  • Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the surface levels of the nutrient transporter. A decrease in mean fluorescence intensity indicates transporter internalization.

Visualizations

SH_BC_893_Signaling_Pathway cluster_cell Cell Membrane SH_BC_893 SH-BC-893 PP2A PP2A (Protein Phosphatase 2A) SH_BC_893->PP2A Activates PIKfyve PIKfyve (Lipid Kinase) PP2A->PIKfyve Leads to Mislocalization PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces Endolysosomal_Trafficking Endolysosomal Trafficking PIKfyve->Endolysosomal_Trafficking Disrupts Nutrient_Transporter_Internalization Nutrient Transporter Internalization Endolysosomal_Trafficking->Nutrient_Transporter_Internalization Lysosomal_Fusion_Block Lysosomal Fusion Blockade Endolysosomal_Trafficking->Lysosomal_Fusion_Block Mitochondrial_Fission_Block Ceramide-Induced Mitochondrial Fission Blockade Endolysosomal_Trafficking->Mitochondrial_Fission_Block Cell_Starvation Cancer Cell Starvation Nutrient_Transporter_Internalization->Cell_Starvation Lysosomal_Fusion_Block->Cell_Starvation Metabolic_Correction Metabolic Correction Mitochondrial_Fission_Block->Metabolic_Correction

Caption: Signaling pathway of SH-BC-893 leading to anti-cancer and metabolic effects.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Hypothesis: SH-BC-893 will show expected activity cell_culture Select appropriate cancer cell line start->cell_culture animal_model Induce diet-induced obesity in mice start->animal_model treatment_vitro Treat with SH-BC-893 (dose-response and time-course) cell_culture->treatment_vitro viability_assay Assess cell viability (e.g., MTT, CellTiter-Glo) treatment_vitro->viability_assay mechanism_assay_vitro Confirm mechanism (e.g., PIKfyve localization, vacuole formation) viability_assay->mechanism_assay_vitro data_analysis Data Analysis and Interpretation mechanism_assay_vitro->data_analysis treatment_vivo Administer SH-BC-893 (e.g., 120 mg/kg, oral gavage) animal_model->treatment_vivo metabolic_phenotyping Monitor body weight, food intake, glucose tolerance treatment_vivo->metabolic_phenotyping tissue_analysis Analyze mitochondrial morphology and protein markers in tissues metabolic_phenotyping->tissue_analysis tissue_analysis->data_analysis conclusion Conclusion on SH-BC-893 Activity data_analysis->conclusion

Caption: General experimental workflow for evaluating the activity of SH-BC-893.

References

common pitfalls in A-893 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-893. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SH-BC-893, is a synthetic, water-soluble sphingolipid analog. Its primary mechanism of action involves the modulation of mitochondrial dynamics. It opposes ceramide-induced mitochondrial fission (fragmentation) by inhibiting ARF6- and PIKfyve-dependent endolysosomal trafficking events.[1][2] This action helps to preserve mitochondrial form and function, which is crucial for cellular health.

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated for its therapeutic potential in metabolic diseases and cancer. Key applications include studying its ability to correct diet-induced obesity, improve insulin resistance, and restore leptin sensitivity.[1][2][3] It was also originally developed as an anti-tumor agent that can inhibit the growth of Ras-active tumors by blocking nutrient pathways.[3]

Q3: Is this compound orally bioavailable?

A3: Yes, this compound is an orally bioavailable compound.[1] Studies in mice have shown that it can normalize mitochondrial morphology in various tissues within hours of oral administration.[1][2]

Q4: What is the known molecular target of this compound?

A4: The exact binding partner of this compound is still under investigation. However, its functional effects are attributed to the inhibition of the lipid kinase PIKfyve and the ARF6 GTPase, which are key mediators of endolysosomal trafficking and influence the recruitment of dynamin-related protein-1 (Drp1) to mitochondria.[3]

Troubleshooting Guides

This section addresses common pitfalls and unexpected results that may be encountered during this compound experiments.

Inconsistent Results in Cell Viability Assays

Q: My cell viability or cytotoxicity results with this compound are inconsistent between experiments. What are the potential causes?

A: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) can stem from several factors:

  • Compound Solubility and Stability: Although this compound is described as water-soluble, ensure it is fully dissolved in your culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation.

  • Cell Density and Health: Ensure you are seeding a consistent number of healthy, log-phase cells for each experiment. Over-confluent or stressed cells can respond differently to treatment.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can affect absorbance readings in an MTT assay, or a compound may directly inhibit the luciferase enzyme in ATP-based assays. Consider running a control with this compound in cell-free media to check for direct assay interference.

  • Incubation Time: The effects of this compound on mitochondrial dynamics can be rapid, but downstream effects on cell viability may require longer incubation times.[1] Ensure your treatment duration is appropriate for the endpoint being measured.

Unexpected In Vivo Efficacy or Toxicity

Q: I am not observing the expected anti-obesity effects of this compound in my mouse model, or I am seeing unexpected toxicity.

A: Several factors can influence in vivo outcomes:

  • Dosing and Formulation: Confirm the accuracy of your dosing calculations and the stability of your formulation. Since this compound is orally bioavailable, ensure consistent administration (e.g., gavage technique).

  • Diet and Animal Model: The effects of this compound are often studied in the context of a high-fat diet (HFD) which induces the metabolic stress (e.g., elevated ceramides) that this compound counteracts.[1][3] The specific strain, age, and sex of the mice can also influence metabolic phenotypes and drug response.

  • Endpoint Analysis Timing: The effects of this compound on mitochondrial morphology can be observed within hours.[2] However, changes in body weight, glucose disposal, or hepatic lipid levels may require a longer treatment period.[2]

  • Off-Target Effects: While this compound has a defined mechanism, unexpected toxicity could arise from off-target effects or interactions with the specific pathophysiology of your animal model. Consider a dose-response study to identify a therapeutic window.

Quantitative Data Summary

The following table summarizes key quantitative findings from published studies on this compound, providing a reference for expected outcomes.

ParameterModel SystemTreatment DetailsResultReference
Mitochondrial Morphology Cultured CellsPalmitate-induced stressThis compound provided rapid and complete protection from mitochondrial fission.[1]
Body Weight Mice on High-Fat DietOral administrationRestored normal body weight.[2]
Glucose Homeostasis Mice on High-Fat DietOral administrationRestored normal glucose disposal.[2]
Hepatic Lipids Mice on High-Fat DietOral administrationRestored normal hepatic lipid levels.[2]
Plasma Leptin Mice on High-Fat Diet4 hours post-administrationCorrected aberrant plasma leptin levels.[2]

Experimental Protocols

Protocol 1: Western Blot for Drp1 Recruitment

This protocol is for assessing the effect of this compound on the recruitment of Dynamin-related protein 1 (Drp1) to mitochondria, a key step in mitochondrial fission.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, C2C12) and allow them to adhere. Induce mitochondrial stress with a known agent like palmitate or C16:0 ceramide. Treat a subset of cells concurrently with this compound at the desired concentration.

  • Mitochondrial Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in mitochondrial isolation buffer.

    • Homogenize the cells using a Dounce homogenizer on ice.

    • Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard method like the BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg).

    • Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[4]

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Drp1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include loading controls for each fraction (e.g., VDAC1 for mitochondria, Tubulin for cytosol).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative amount of Drp1 in the mitochondrial vs. cytosolic fractions. A successful experiment will show that this compound treatment reduces the amount of Drp1 in the mitochondrial fraction under stress conditions.[1]

Protocol 2: Cell Viability MTT Assay

This protocol measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound to determine a dose-response curve. Include vehicle-only (control) and untreated wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a cell-free well. Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

Visualizations

A893_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., High-Fat Diet, Palmitate) Ceramide ↑ C16:0 Ceramide Metabolic_Stress->Ceramide ARF6_PIKfyve ARF6 & PIKfyve Endolysosomal Trafficking Ceramide->ARF6_PIKfyve activates Drp1_Recruitment Drp1 Recruitment to Mitochondria ARF6_PIKfyve->Drp1_Recruitment Mito_Fission ↑ Mitochondrial Fission (Fragmentation) Drp1_Recruitment->Mito_Fission Mito_Dysfunction Mitochondrial Dysfunction & ER Stress Mito_Fission->Mito_Dysfunction Obesity Obesity & Insulin Resistance Mito_Dysfunction->Obesity A893 This compound A893->ARF6_PIKfyve inhibits

Caption: Mechanism of action for this compound in preventing mitochondrial fission.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Solubility Is this compound fully dissolved? Prepare fresh stock. Start->Check_Solubility Step 1 Check_Cells Are cell density and health consistent? Check_Solubility->Check_Cells If yes Check_Assay Run cell-free control. Is there assay interference? Check_Cells->Check_Assay If yes Check_Time Is incubation time optimal for endpoint? Check_Assay->Check_Time If no Resolved Problem Resolved Check_Time->Resolved If yes

Caption: Troubleshooting logic for inconsistent cell viability assays.

References

Technical Support Center: Enhancing the Efficacy of SH-BC-893 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SH-BC-893 in cell-based assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is SH-BC-893 and what is its primary mechanism of action?

A1: SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog.[1] Its primary mechanism of action involves the simultaneous inhibition of ARF6- and PIKfyve-dependent endolysosomal trafficking.[2][3][4][5] This disruption of intracellular trafficking events prevents ceramide-induced mitochondrial fission, thereby protecting against mitochondrial dysfunction.[1][4]

Q2: What are the key applications of SH-BC-893 in in vitro research?

A2: In cell-based assays, SH-BC-893 is primarily used to:

  • Inhibit mitochondrial fission induced by agents like palmitate or ceramide.[2][3]

  • Study the role of mitochondrial dynamics in various cellular processes.

  • Investigate the interplay between endolysosomal trafficking and mitochondrial morphology.[2][3]

  • Explore its anti-neoplastic properties by observing its effects on nutrient transporter internalization and lysosomal nutrient generation in cancer cells.[6]

Q3: How should I prepare and store SH-BC-893 stock solutions?

A3: SH-BC-893 is soluble in DMSO. For long-term storage, the powder form should be kept at -20°C for up to two years. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour.

Q4: What is the recommended working concentration for SH-BC-893 in cell-based assays?

A4: The optimal working concentration of SH-BC-893 can vary depending on the cell type and the specific assay. However, published studies have shown effective concentrations in the low micromolar to nanomolar range. For instance, 5 µM of SH-BC-893 has been used to protect against ceramide-induced mitochondrial fragmentation, while concentrations as low as 8.935 nM have shown effects on mitochondrial function.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect on mitochondrial morphology Suboptimal concentration of SH-BC-893: The concentration may be too low for the specific cell line or experimental conditions.Perform a dose-response curve to determine the EC50 for your cell line. Start with a broad range (e.g., 10 nM to 10 µM).
Insufficient incubation time: The treatment duration may not be long enough to observe changes.Conduct a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to identify the optimal incubation period. SH-BC-893 has been shown to have rapid effects in some models.[4]
Cell health issues: Unhealthy or senescent cells may not respond as expected.Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment. Use cells with a low passage number.
Inactive compound: Improper storage or handling may have degraded the compound.Prepare fresh stock solutions from powder. Ensure proper storage conditions are maintained.
High cellular toxicity or unexpected cell death Concentration of SH-BC-893 is too high: While SH-BC-893 has shown selectivity for cancer cells in some studies, high concentrations can be toxic to normal cells.[6]Lower the concentration of SH-BC-893. Determine the maximum non-toxic concentration for your specific cell line using a viability assay (e.g., MTT or Trypan Blue exclusion).
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is below a non-toxic level (typically <0.5% for DMSO).
Off-target effects: At higher concentrations, the compound may have unintended effects.Use the lowest effective concentration determined from your dose-response experiments. Consider using additional control experiments to rule out off-target effects.
Inconsistent or variable results between experiments Inconsistent cell density: Variations in the number of cells seeded can lead to variability in the response to treatment.Standardize the cell seeding density for all experiments. Ensure a homogenous cell suspension before plating.
Variability in treatment conditions: Inconsistent incubation times or compound concentrations.Strictly adhere to the optimized protocol for incubation time and compound concentration.
Batch-to-batch variation of the compound: Different lots of the compound may have slight differences in purity or activity.If possible, use the same batch of SH-BC-893 for a series of related experiments. If a new batch is used, it is advisable to re-run key control experiments.
Difficulty in quantifying changes in mitochondrial morphology Subjective analysis: Visual assessment of mitochondrial morphology can be subjective and prone to bias.Utilize quantitative image analysis software to measure mitochondrial parameters such as length, branching, and circularity. Several open-source and commercial software packages are available for this purpose.
Poor image quality: Low-resolution or noisy images can hinder accurate quantification.Optimize your microscopy settings (e.g., laser power, exposure time, and pinhole size) to obtain high-quality images. Use appropriate fluorescent dyes or genetically encoded mitochondrial markers.

Experimental Protocols

Key Experiment: Assessment of Mitochondrial Fission Inhibition

This protocol outlines a method to assess the efficacy of SH-BC-893 in preventing ceramide-induced mitochondrial fission in a cultured mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • SH-BC-893

  • Ceramide (C2 or C6)

  • MitoTracker™ Green FM or other suitable mitochondrial stain

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixation)

  • Mounting medium with DAPI

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow for 24 hours.

  • SH-BC-893 Pre-treatment: Prepare a working solution of SH-BC-893 in complete cell culture medium at the desired concentration (e.g., 5 µM). Remove the old medium from the cells and add the medium containing SH-BC-893. Incubate for 3 hours.

  • Ceramide Treatment: Prepare a working solution of ceramide in complete cell culture medium (e.g., 50 µM). Add the ceramide solution directly to the wells containing the SH-BC-893 pre-treated cells. Include appropriate controls: untreated cells, cells treated with SH-BC-893 only, and cells treated with ceramide only. Incubate for the desired time (e.g., 4-6 hours).

  • Mitochondrial Staining: During the last 30 minutes of incubation, add MitoTracker™ Green FM to the medium to a final concentration of 100-200 nM.

  • Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition. Quantify mitochondrial morphology using image analysis software to measure parameters such as mitochondrial length, aspect ratio, and form factor.

Visualizations

SH_BC_893_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nutrient_Transporter Nutrient Transporter Endocytic_Recycling Endocytic Recycling Nutrient_Transporter->Endocytic_Recycling SH_BC_893 SH-BC-893 PP2A PP2A SH_BC_893->PP2A activates ARF6 ARF6 PP2A->ARF6 inhibits PIKfyve PIKfyve PP2A->PIKfyve inhibits ARF6->Endocytic_Recycling promotes Lysosomal_Trafficking Lysosomal Trafficking PIKfyve->Lysosomal_Trafficking promotes Mitochondrial_Fission Mitochondrial Fission Endocytic_Recycling->Mitochondrial_Fission Lysosomal_Trafficking->Mitochondrial_Fission Ceramide Ceramide Ceramide->Mitochondrial_Fission induces Mitochondrion Mitochondrion Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction

Caption: Signaling pathway of SH-BC-893 in the inhibition of mitochondrial fission.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells pretreat Pre-treat with SH-BC-893 seed_cells->pretreat induce_fission Induce fission with Ceramide pretreat->induce_fission stain_mito Stain mitochondria (e.g., MitoTracker) induce_fission->stain_mito fix_cells Fix and permeabilize cells stain_mito->fix_cells acquire_images Acquire images using fluorescence microscopy fix_cells->acquire_images analyze_data Quantify mitochondrial morphology acquire_images->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing SH-BC-893 efficacy.

Troubleshooting_Logic cluster_solutions1 Troubleshooting: No Effect cluster_solutions2 Troubleshooting: High Toxicity cluster_solutions3 Troubleshooting: Inconsistency start Experiment Start observation Observe experimental outcome start->observation no_effect No effect on mitochondrial fission observation->no_effect No high_toxicity High cell toxicity observation->high_toxicity Toxicity inconsistent_results Inconsistent results observation->inconsistent_results Inconsistent success Successful experiment observation->success Yes optimize_conc Optimize SH-BC-893 concentration no_effect->optimize_conc lower_conc Lower SH-BC-893 concentration high_toxicity->lower_conc standardize_density Standardize cell density inconsistent_results->standardize_density check_incubation Check incubation time optimize_conc->check_incubation verify_compound Verify compound activity check_incubation->verify_compound check_solvent Check solvent concentration lower_conc->check_solvent control_conditions Control experimental conditions standardize_density->control_conditions

Caption: Logical troubleshooting workflow for SH-BC-893 experiments.

References

Technical Support Center: SH-BC-893 (Formerly A-893)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synthetic sphingolipid, SH-BC-893.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SH-BC-893?

A1: SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid that functions as an activator of Protein Phosphatase 2A (PP2A)[1]. This activation leads to the mislocalization of the lipid kinase PIKfyve and its product, the phosphoinositide PI(3,5)P2[1]. The downstream consequences of this are the disruption of endolysosomal trafficking, which blocks lysosomal fusion events essential for the degradation of macromolecules, and the internalization of nutrient transporters from the cell surface[1].

Q2: What are the observed on-target effects of SH-BC-893?

A2: The on-target effects of SH-BC-893 are context-dependent:

  • In oncology , by simultaneously blocking multiple nutrient access pathways (both uptake from the extracellular environment and internal recycling via lysosomes), SH-BC-893 effectively starves cancer cells, leading to cell death. It has shown selectivity for cancer cells, with minimal effects on normal proliferative tissues[1].

  • In metabolic diseases , SH-BC-893 opposes ceramide-induced mitochondrial fission[2][3][4]. This helps to normalize mitochondrial morphology and function, which in animal models of diet-induced obesity, leads to improved glucose handling, resolved hepatic steatosis, and weight loss[2][3][4]. It also corrects aberrant plasma leptin and adiponectin levels[2][3][4].

Q3: What are the known off-target effects of SH-BC-893?

A3: As of the latest research, a comprehensive off-target profile for SH-BC-893 has not been published. However, studies have highlighted its selectivity. For instance, while many PP2A activators can induce off-target inactivation of AKT, which could lead to insulin resistance, SH-BC-893 does not appear to reduce AKT phosphorylation. This suggests a distinct mechanism of PP2A activation that avoids this particular off-target effect. The conformationally constrained design of SH-BC-893 was intended to limit the off-target effects seen with similar molecules like FTY720, such as S1P1 receptor activation that leads to bradycardia[1].

Q4: How can I mitigate potential off-target effects in my experiments?

A4: While SH-BC-893 appears to be highly selective, it is good practice to incorporate controls to monitor for potential off-target effects. Here are some strategies:

  • Use the lowest effective concentration: Titrate SH-BC-893 to the lowest concentration that produces the desired on-target effect to minimize the likelihood of engaging off-targets.

  • Include negative and positive controls: Use a structurally related but inactive compound as a negative control, and a compound with a known, different mechanism of action that produces a similar phenotype as a positive control[5].

  • Orthogonal validation: Confirm key findings using a different experimental approach, such as genetic knockdown or knockout of the intended target (e.g., PP2A), to ensure the observed phenotype is due to on-target activity[5].

  • Phenotypic rescue experiments: If possible, overexpress a downstream effector that is inhibited by SH-BC-893 to see if the phenotype can be reversed.

  • Comprehensive profiling: For in-depth studies, consider performing unbiased screening, such as proteomic or transcriptomic analysis, to identify any unintended changes in cellular pathways.

Troubleshooting Guides

Issue: Low or no observable activity of SH-BC-893 in a cell-based assay.
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of SH-BC-893 stock solutions (aliquoted and stored at -20°C or below). Avoid repeated freeze-thaw cycles[6].
Incorrect Dosing Verify the final concentration of SH-BC-893 in your assay. Perform a dose-response curve to determine the optimal concentration for your cell type and assay conditions.
Cell Health and Density Ensure cells are healthy, within a low passage number, and plated at a consistent and appropriate density. Over-confluent or stressed cells may respond differently[7].
Assay Timing The effects of SH-BC-893 may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.
Solubility Issues Although SH-BC-893 is water-soluble, ensure it is fully dissolved in your culture medium. If using a DMSO stock, ensure the final DMSO concentration is low and consistent across all wells[6].
Issue: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Culture Standardize cell culture conditions, including media composition, serum batch, passage number, and seeding density.
Pipetting Errors Use calibrated pipettes and be meticulous with pipetting technique, especially when preparing serial dilutions.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Reagent Variability Use the same batch of reagents (e.g., SH-BC-893, media, serum, assay reagents) for a set of comparative experiments.

Quantitative Data Summary

Table 1: Pharmacokinetic and Dosing Information for SH-BC-893

ParameterValueSpeciesRoute of AdministrationReference
Effective In Vivo Dose 120 mg/kgMouseOral gavage[2][3]
Time to Max Concentration (t_max) 4 hoursMouseOral gavage[2]
Half-life (t_1/2) 10.6 hoursMouseOral gavage[2]
Effective In Vitro Concentration 5 µMVarious cell linesIn culture

Detailed Experimental Protocols

Protocol 1: Quantification of Mitochondrial Fission/Fusion

This protocol is adapted for mammalian cells to assess changes in mitochondrial morphology upon treatment with SH-BC-893.

Materials:

  • Adherent mammalian cells

  • SH-BC-893

  • MitoTracker Red CMXRos (or other mitochondrial stain, or cells expressing mitochondrially-targeted fluorescent protein)

  • Confocal microscope with environmental chamber

  • Image analysis software (e.g., FIJI/ImageJ with plugins like MiNA)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for confocal microscopy. Allow cells to adhere and reach 50-60% confluency.

  • Mitochondrial Labeling: If not using cells with stable fluorescent protein expression, incubate cells with MitoTracker Red CMXRos according to the manufacturer's instructions.

  • Treatment: Treat cells with the desired concentration of SH-BC-893 or vehicle control.

  • Live-Cell Imaging: Place the dish in the environmental chamber of the confocal microscope (37°C, 5% CO2).

  • Image Acquisition: Acquire z-stacks of representative cells at high magnification (60x or 100x oil objective) over time (e.g., every 5 minutes for 1-4 hours).

  • Image Analysis:

    • Open the z-stack images in FIJI/ImageJ.

    • Use a suitable plugin (e.g., MiNA toolkit) to binarize the mitochondrial signal and quantify morphological parameters. Key parameters to measure are:

      • Aspect Ratio & Form Factor: To determine the degree of elongation (fusion) versus circularity (fission).

      • Network Size and Branching: To assess the complexity of the mitochondrial network.

    • Count the number of individual mitochondria per cell at different time points to estimate fission and fusion events[8][9]. An increase in the number of mitochondria suggests a fission event, while a decrease suggests a fusion event[8][9].

Protocol 2: Nutrient Transporter Internalization Assay

This protocol uses immunofluorescence to visualize the internalization of a nutrient transporter from the cell surface.

Materials:

  • Cells expressing the transporter of interest (e.g., GLUT1 or 4F2HC)

  • SH-BC-893

  • Primary antibody against the extracellular domain of the transporter

  • Fluorophore-conjugated secondary antibody

  • Paraformaldehyde (PFA)

  • Bovine Serum Albumin (BSA)

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with SH-BC-893 or vehicle control for the desired time.

  • Primary Antibody Staining (Surface Pool):

    • Place the plate on ice to inhibit further trafficking.

    • Incubate the live, non-permeabilized cells with the primary antibody against the transporter's extracellular domain for 1 hour at 4°C.

    • Wash thoroughly with cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with 5% BSA in PBS.

  • Secondary Antibody Staining: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal microscope.

  • Analysis: In control cells, the fluorescence should be primarily at the cell membrane. In SH-BC-893-treated cells, an increase in intracellular punctate staining indicates transporter internalization. Quantify the ratio of intracellular to membrane fluorescence intensity.

Visualizations

SH_BC_893_Signaling_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm SH-BC-893_ext SH-BC-893 PP2A PP2A SH-BC-893_ext->PP2A Activates PIKfyve PIKfyve PP2A->PIKfyve Dephosphorylates/ Mislocalizes Endolysosomal_Trafficking Endolysosomal Trafficking PP2A->Endolysosomal_Trafficking Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces PIKfyve->Endolysosomal_Trafficking Regulates Nutrient_Transporters Nutrient Transporters (e.g., GLUT1) Endolysosomal_Trafficking->Nutrient_Transporters Internalization Mitochondrial_Fission Mitochondrial Fission Endolysosomal_Trafficking->Mitochondrial_Fission Inhibition

Caption: Signaling pathway of SH-BC-893.

Experimental_Workflow cluster_planning Experimental Design cluster_on_target On-Target Validation cluster_off_target Off-Target Assessment cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis Generation Controls Select Controls (Vehicle, Positive, Negative) Hypothesis->Controls Dose Dose-Response & Time-Course Controls->Dose Primary_Assay Primary Assay (e.g., Mitochondrial Morphology) Dose->Primary_Assay Biochemical_Assay Biochemical Assay (e.g., PP2A Activity) Primary_Assay->Biochemical_Assay Selectivity_Panel Kinase/Phosphatase Panel Screening Primary_Assay->Selectivity_Panel Phenotype_Rescue Phenotype Rescue/ Genetic Validation Biochemical_Assay->Phenotype_Rescue Analysis Statistical Analysis Phenotype_Rescue->Analysis Proteomics Unbiased Proteomics/ Thermal Shift Assay Selectivity_Panel->Proteomics Counter_Screening Counter-Screening in Target-Negative Cells Proteomics->Counter_Screening Counter_Screening->Analysis Conclusion Conclusion & Next Steps Analysis->Conclusion

References

dealing with A-893 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "A-893" is not publicly available. This technical support center provides a generalized framework for addressing batch-to-batch variability for a hypothetical small molecule inhibitor, hereafter referred to as "Compound this compound." The protocols and data presented are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Compound this compound?

A1: For initial reconstitution, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. For aqueous-based assays, further dilution of the DMSO stock in the appropriate experimental buffer is recommended. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally does not exceed 0.5%, as higher concentrations can have cytotoxic effects.

Q2: How should I store Compound this compound solutions?

A2: Lyophilized powder should be stored at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: What is the stability of Compound this compound in solution?

A3: In anhydrous DMSO, Compound this compound is stable for at least 6 months when stored at -80°C. Stability in aqueous solutions is significantly lower and buffer-dependent. We recommend preparing fresh dilutions in aqueous buffers for each experiment.

Q4: How can I confirm the identity and purity of my batch of Compound this compound?

A4: Each batch of Compound this compound is shipped with a Certificate of Analysis (CoA) that includes data from High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. We recommend retaining the CoA for each batch for your records.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between experiments.

  • Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of Compound this compound in my cell-based assays. What could be the cause?

  • Answer:

    • Batch-to-Batch Variability: The most common cause of such discrepancies is inherent variability between different manufacturing lots of the compound. Refer to the table below to compare the specifications of the batches you have used.

    • Compound Stability: Ensure that your stock solutions are stored correctly and that you are not using a stock solution that has undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a master stock for each experiment.

    • Experimental Conditions: Variations in cell passage number, cell density, serum concentration in the media, and incubation time can all influence the apparent IC50. Maintain consistent experimental parameters.

Issue 2: Compound this compound appears to be inactive.

  • Question: My latest batch of Compound this compound is not showing the expected inhibitory effect. How can I troubleshoot this?

  • Answer:

    • Solubility Issues: Visually inspect your prepared solutions for any precipitation. If precipitation is observed, gentle warming (to 37°C) and vortexing may help. Consider lowering the final concentration in your assay.

    • Confirm Identity and Purity: If possible, independently verify the identity and purity of your compound using techniques like HPLC and MS. Compare these results with the vendor-provided CoA.

    • Positive Control: Include a known inhibitor of the same pathway or a previous, validated batch of Compound this compound as a positive control in your experiment to ensure your assay is performing as expected.

Issue 3: High background signal or off-target effects observed.

  • Question: I am seeing unexpected cellular responses or high background in my assays when using a new batch of Compound this compound. What should I do?

  • Answer:

    • Impurity Profile: Different batches may have different impurity profiles, even if the overall purity is high. Some impurities may have biological activity. Cross-reference the batch number with any available technical notes or contact technical support.

    • Vehicle Control: Ensure you are using a vehicle control (e.g., DMSO at the same final concentration) to distinguish the effects of the compound from the effects of the solvent.

    • Dose-Response Curve: Perform a full dose-response analysis to determine if the observed effects are dose-dependent and to identify a potential therapeutic window with minimal off-target effects.

Data Presentation

Table 1: Example Batch-to-Batch Comparison for Compound this compound

Batch NumberPurity (by HPLC)Mass (by MS)AppearanceSolubility (in DMSO)
This compound-00199.2%450.12 g/mol White Powder>50 mM
This compound-00298.5%450.15 g/mol Off-white Powder>50 mM
This compound-00399.5%450.13 g/mol White Powder>50 mM

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of Compound this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration for all treatments (including the vehicle control) is 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.

Visualizations

Signaling_Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation A893 Compound this compound A893->KinaseB

Caption: Hypothetical signaling pathway showing Compound this compound inhibiting Kinase B.

Experimental_Workflow Start Start: Receive New Batch of Compound this compound QC Quality Control: 1. Check CoA 2. Prepare Stock Solution 3. Aliquot and Store Start->QC Assay Perform In-Vitro Assay (e.g., Cell Viability) QC->Assay DataAnalysis Data Analysis: Calculate IC50 Assay->DataAnalysis Compare Compare IC50 with Previous Batches DataAnalysis->Compare Consistent Consistent Results: Proceed with Experiments Compare->Consistent Yes Inconsistent Inconsistent Results: Troubleshoot Compare->Inconsistent No

Caption: Workflow for validating a new batch of Compound this compound.

A-893 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with A-893, also known as SH-BC-893. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (SH-BC-893)?

This compound is a synthetic sphingolipid analog. Its primary mechanism of action is the inhibition of ceramide-induced mitochondrial fission. It achieves this by simultaneously inhibiting ARF6- and PIKfyve-dependent endolysosomal trafficking events. This disruption prevents the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondria, a crucial step in the mitochondrial fission process.[1][2]

Q2: What are the main applications of this compound in research?

This compound is primarily used in studies related to metabolic diseases and cancer. In the context of metabolic diseases, it has been shown to correct diet-induced obesity and associated metabolic sequelae by preventing mitochondrial dysfunction.[1] In oncology, it has been investigated for its ability to selectively kill cancer cells by disrupting nutrient access pathways.[3]

Q3: What is the recommended solvent for this compound?

For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo applications in mice, it has been administered orally by gavage.[1] The compound is described as water-soluble.[3]

Q4: What are the appropriate positive and negative controls for an experiment with this compound?

  • Positive Controls: To induce mitochondrial fission, you can treat cells with agents like palmitate or C2-ceramide.[1] For inhibiting mitochondrial fission through a different mechanism, a Drp1 inhibitor like Mdivi-1 can be used, although its effectiveness in preventing ceramide-induced fission may be limited.[1]

  • Negative Controls: A vehicle control (e.g., DMSO for in vitro experiments) is essential. An inactive analog of ceramide, such as dihydro-C2-ceramide, can also be used to demonstrate the specificity of ceramide-induced effects.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on mitochondrial morphology - Suboptimal concentration of this compound: The effective concentration can vary between cell lines. - Insufficient incubation time: The effect of this compound on mitochondrial dynamics may not be immediate. - Low level of basal mitochondrial fission: If the cells are not stressed, the effect of an inhibitor may be minimal.- Perform a dose-response experiment to determine the optimal concentration for your cell line. - Conduct a time-course experiment to identify the optimal incubation period. - Co-treat with an inducer of mitochondrial fission, such as palmitate or ceramide, to create a window for observing the inhibitory effect of this compound.
High cell toxicity or off-target effects - This compound concentration is too high: Excessive concentrations can lead to cytotoxicity. - Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Titrate down the concentration of this compound. - Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%).
Inconsistent results between experiments - Variability in cell health and passage number: Cells can behave differently at high passage numbers or if they are not healthy. - Inconsistent timing of treatments and assays: Precise timing is critical for studying dynamic cellular processes.- Use cells within a consistent and low passage number range. - Ensure that all experimental steps, including treatment times and staining procedures, are performed consistently.
Difficulty in imaging and quantifying mitochondrial morphology - Poor staining with mitochondrial dyes: The dye may not have been loaded correctly, or the cells are not healthy. - Phototoxicity or photobleaching: Excessive light exposure can damage the cells and bleach the fluorescent signal.- Optimize the staining protocol for your specific cell type and microscope. Ensure cells are healthy before staining. - Minimize light exposure by using the lowest possible laser power and exposure time. Use an anti-fade mounting medium if fixing cells.

Quantitative Data Summary

In Vivo Efficacy of SH-BC-893 in a High-Fat Diet (HFD) Mouse Model

ParameterTreatment GroupResultReference
Dosage 120 mg/kg SH-BC-893 (oral gavage)-[1]
Plasma Adiponectin HFD + SH-BC-893Increased levels within 4 hours of administration.[1][5]
Plasma Leptin HFD + SH-BC-893Reduced levels within 4 hours of administration.[1][5]
Mitochondrial Morphology HFD + SH-BC-893Normalized in liver and brain within 4 hours.[1][2]

In Vitro Effective Concentration of SH-BC-893

Cell Line/ModelEffective ConcentrationObserved EffectReference
Various Cancer Cell LinesNot specifiedKills cancer cells by down-regulating nutrient transporters and blocking lysosomal trafficking.[3]

Experimental Protocols

Protocol: In Vitro Analysis of this compound (SH-BC-893) on Ceramide-Induced Mitochondrial Fission

1. Materials:

  • This compound (SH-BC-893)

  • Cell line of interest (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • DMSO (for stock solution)

  • C2-ceramide (or other ceramide analog)

  • MitoTracker™ dye (e.g., MitoTracker™ Red CMXRos)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • Mounting medium with DAPI

  • Glass-bottom dishes or coverslips suitable for microscopy

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Prepare a 5 mM stock solution of C2-ceramide in sterile DMSO.

  • Store stock solutions at -20°C.

3. Cell Seeding:

  • Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Allow cells to adhere and grow for 24 hours.

4. Treatment:

  • Prepare working solutions of this compound and C2-ceramide in pre-warmed complete culture medium.

  • Experimental Groups:

    • Vehicle control (medium with DMSO)

    • This compound alone (e.g., 1-10 µM, determine optimal concentration via dose-response)

    • C2-ceramide alone (e.g., 50 µM)

    • This compound + C2-ceramide (pre-treat with this compound for 1-3 hours before adding C2-ceramide)

  • Replace the medium in the dishes with the treatment media.

  • Incubate for the desired time (e.g., 3-6 hours for C2-ceramide treatment).

5. Mitochondrial Staining (Live-Cell Imaging):

  • Add MitoTracker™ dye to the culture medium to a final concentration of 100-200 nM.

  • Incubate for 15-30 minutes at 37°C.

  • Replace the staining solution with fresh pre-warmed medium.

  • Proceed to imaging.

6. Cell Fixation and Mounting (Optional):

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

7. Imaging and Analysis:

  • Acquire images using a fluorescence or confocal microscope.

  • Capture multiple images from different fields for each condition.

  • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Analyze parameters such as aspect ratio and form factor to assess the degree of mitochondrial fragmentation.

Visualizations

Signaling Pathway of this compound (SH-BC-893) in Inhibiting Mitochondrial Fission

SH_BC_893_Pathway Ceramide Ceramide EndoTrafficking Endolysosomal Trafficking Ceramide->EndoTrafficking promotes SH_BC_893 This compound (SH-BC-893) ARF6 ARF6 SH_BC_893->ARF6 PIKfyve PIKfyve SH_BC_893->PIKfyve ARF6->EndoTrafficking PIKfyve->EndoTrafficking Drp1_Recruitment Drp1 Recruitment to Mitochondria EndoTrafficking->Drp1_Recruitment MitoFission Mitochondrial Fission Drp1_Recruitment->MitoFission

Caption: this compound (SH-BC-893) signaling pathway inhibiting ceramide-induced mitochondrial fission.

Experimental Workflow for this compound (SH-BC-893) Analysis

Experimental_Workflow Cell_Culture 1. Cell Seeding Treatment 2. Treatment with this compound and/or Ceramide Cell_Culture->Treatment Staining 3. Mitochondrial Staining (e.g., MitoTracker™) Treatment->Staining Imaging 4. Fluorescence Microscopy Staining->Imaging Analysis 5. Image Analysis and Quantification Imaging->Analysis Results Results: Mitochondrial Morphology Analysis->Results

Caption: General experimental workflow for analyzing the effects of this compound on mitochondrial morphology.

References

troubleshooting unexpected results with A-893

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using A-893, also known as SH-BC-893.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SH-BC-893)?

This compound (SH-BC-893) is a synthetic, orally bioavailable, and water-soluble sphingolipid analog.[1] It is investigated for its role in correcting diet-induced obesity and as a potential anti-tumor agent.[2][3]

Q2: What is the primary mechanism of action of this compound?

This compound functions by opposing ceramide-induced mitochondrial fission.[1][3] It achieves this by inhibiting ARF6- and PIKfyve-dependent endolysosomal trafficking.[1][4] This action prevents the recruitment of dynamin-related protein-1 (Drp1) to the mitochondria, thus preserving mitochondrial morphology and function.[1][2] In the context of cancer research, it has been shown to inhibit the growth of Ras-active tumors by activating protein phosphatase 2A (PP2A), which blocks nutrient influx and lysosomal nutrient recycling.[2]

Q3: What are the key applications of this compound in research?

This compound is primarily used in studies related to:

  • Metabolic Diseases: Investigating its potential to prevent and reverse diet-induced obesity, improve glucose disposal, and correct hepatic lipid levels.[2][3]

  • Mitochondrial Dynamics: Studying the effects of mitochondrial fission and fusion on cellular processes.[1]

  • Cancer Biology: Exploring its anti-tumor properties, particularly in Ras-active cancers.[2]

  • Leptin Sensitivity: Researching its ability to restore leptin sensitivity in the hypothalamus.[1][4]

Q4: In what forms is this compound typically used?

This compound is noted for being water-soluble and orally bioavailable, making it suitable for both in vitro (cell culture) and in vivo (animal models) experiments.[1][3]

Troubleshooting Unexpected Results

Issue 1: No effect on mitochondrial morphology or function is observed.

If you do not observe the expected changes in mitochondrial dynamics after treatment with this compound, consider the following potential causes and solutions.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the final concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model.
Inadequate Incubation Time While this compound is known to act rapidly (within 4 hours in some in vivo studies), the optimal incubation time may vary depending on the experimental system.[1][3] Conduct a time-course experiment to identify the ideal treatment duration.
Cell Line or Model Specificity The effects of this compound may be cell-type or context-dependent. Ensure that your chosen experimental model is appropriate for studying ceramide-induced mitochondrial fission.
Compound Stability Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh solutions for each experiment.
Ceramide Induction The protective effects of this compound are observed in the context of elevated ceramide levels, often induced by high-fat diets or direct treatment with palmitate or C16:0 ceramide.[1] Confirm that your experimental setup effectively induces ceramide-driven mitochondrial fission.
Issue 2: Unexpected Toxicity or Off-Target Effects

Should you observe cellular toxicity or other unexpected phenotypes, the following table provides guidance.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
High Compound Concentration Excessive concentrations of any compound can lead to off-target effects and toxicity. Reduce the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your system.
Solvent Toxicity If this compound is dissolved in a solvent (e.g., DMSO), ensure that the final solvent concentration in your experimental media is not toxic to your cells. Run a solvent-only control.
Interaction with Other Treatments If this compound is used in combination with other drugs, there may be unforeseen synergistic or antagonistic interactions. Perform single-agent controls to isolate the effects of this compound.
Activation of Unintended Pathways While the primary mechanism involves ARF6 and PIKfyve, sphingolipid analogs can have complex biological effects. The systemic outcome could be a combination of beneficial and deleterious effects of forcing a fused mitochondrial network.[2] Consider exploring other related signaling pathways if unexpected results persist.

Experimental Protocols

Key Experiment: Inhibition of Palmitate-Induced Mitochondrial Fission in vitro

This protocol outlines a general procedure to assess the efficacy of this compound in preventing mitochondrial fragmentation in cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, C2C12 myotubes) on glass-bottom dishes suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Mitochondrial Staining: Label mitochondria with a fluorescent probe such as MitoTracker Red CMXRos according to the manufacturer's protocol.

  • Pre-treatment with this compound: Treat the cells with the desired concentration of this compound for a specified pre-incubation period (e.g., 1-4 hours). Include a vehicle-only control group.

  • Induction of Mitochondrial Fission: Add palmitate (conjugated to BSA) or C16:0 ceramide to the cell culture medium to induce mitochondrial fragmentation.[1]

  • Live-Cell Imaging: Following the induction period, visualize mitochondrial morphology using confocal or fluorescence microscopy.

  • Image Analysis: Quantify mitochondrial morphology. This can be done by categorizing cells based on their mitochondrial network (e.g., tubular, fragmented, intermediate) or by using image analysis software to measure mitochondrial length and circularity.

Visualizations

Signaling Pathway of this compound in Preventing Mitochondrial Fission

A893_Pathway cluster_inducers Inducers of Mitochondrial Fission cluster_targets This compound Targets cluster_downstream Downstream Effects Palmitate Palmitate / High-Fat Diet Ceramide C16:0 Ceramide Palmitate->Ceramide ARF6 ARF6 Ceramide->ARF6 PIKfyve PIKfyve Ceramide->PIKfyve Drp1_recruitment Drp1 Recruitment to Mitochondria ARF6->Drp1_recruitment PIKfyve->Drp1_recruitment Mito_Fission Mitochondrial Fission Drp1_recruitment->Mito_Fission A893 This compound (SH-BC-893) A893->ARF6 Inhibits A893->PIKfyve Inhibits

This compound signaling pathway in preventing ceramide-induced mitochondrial fission.

Experimental Workflow for Testing this compound Efficacy

A893_Workflow start Start: Plate Cells stain Stain Mitochondria (e.g., MitoTracker) start->stain treatment Pre-treat with this compound or Vehicle Control stain->treatment induce Induce Fission (e.g., Palmitate) treatment->induce image Live-Cell Microscopy induce->image analyze Quantify Mitochondrial Morphology image->analyze end End: Compare Results analyze->end

Experimental workflow for assessing this compound's effect on mitochondrial fission.

Troubleshooting Logic for 'No Observed Effect'

A893_Troubleshooting start Issue: No Observed Effect of this compound q1 Is this compound concentration and incubation time optimal? start->q1 s1 Action: Perform dose-response and time-course experiments q1->s1 No q2 Is the fission-inducing stimulus effective? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Validate the efficacy of palmitate/ceramide treatment q2->s2 No q3 Is the compound stable and stored correctly? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Use fresh stock of this compound q3->s3 No end Consider cell-type specific effects q3->end Yes a3_yes Yes a3_no No s3->q3

Troubleshooting flowchart for unexpected results with this compound.

References

Validation & Comparative

Validating A-893 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular target engagement of A-893, a synthetic sphingolipid that modulates mitochondrial dynamics. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key cellular pathways and experimental workflows.

This compound, also known as SH-BC-893, has been identified as an inhibitor of ceramide-induced mitochondrial fission. It is understood to exert its effects by concurrently inhibiting ADP-ribosylation factor 6 (ARF6) and phosphoinositide 5-kinase (PIKfyve), key proteins in endolysosomal trafficking. This dual inhibition prevents the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondria, a critical step in the fission process.[1][2][3] Validating the engagement of this compound with its intracellular targets is crucial for understanding its mechanism of action and for the development of related therapeutics.

This guide compares this compound with other known inhibitors of its targets and of mitochondrial fission, providing available quantitative data and detailed protocols for key validation assays.

Comparison of Inhibitor Potency

CompoundTargetAssay TypeIC50
ApilimodPIKfyveKinase Assay14 nM[4][5][6]
NAV2729ARF6Nucleotide Exchange Assay1.0 µM[7]
Mdivi-1Drp1 (downstream effects)Cell Growth Assay55.93 ± 1.92 µM

Methods for Validating Target Engagement

Several robust methods can be employed to validate the interaction of this compound with its cellular targets. These techniques range from direct binding assays to functional cellular assays that measure the downstream consequences of target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

General Workflow for CETSA:

A Treat cells with this compound or vehicle control B Heat cells to a specific temperature A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

A successful target engagement by this compound would result in a higher amount of soluble PIKfyve or ARF6 at elevated temperatures compared to the vehicle-treated control. While specific CETSA data for this compound is not currently published, this method remains a valuable tool for its validation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET™ Assay Principle:

cluster_0 No Compound cluster_1 With this compound NanoLuc-Target NanoLuc-Target Fluorescent Tracer Fluorescent Tracer NanoLuc-Target->Fluorescent Tracer Binding BRET Signal BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer NanoLuc-Target_2 NanoLuc-Target This compound This compound NanoLuc-Target_2->this compound Binding No BRET Signal No BRET Signal This compound->No BRET Signal No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

This assay can provide quantitative data on the affinity of this compound for PIKfyve and ARF6 in live cells. Although specific NanoBRET data for this compound is not yet available, it represents a state-of-the-art method for target validation.

Functional Cellular Assays

Given that the primary downstream effect of this compound is the inhibition of mitochondrial fission, functional assays that quantify mitochondrial morphology are a direct way to assess its cellular activity.

Mitochondrial Fission Inhibition Workflow:

A Induce mitochondrial fission (e.g., with C16:0 ceramide) B Treat cells with this compound or alternative inhibitor A->B C Stain mitochondria (e.g., with MitoTracker) B->C D Image cells using fluorescence microscopy C->D E Quantify mitochondrial morphology (e.g., aspect ratio, circularity) D->E

Caption: Workflow for assessing mitochondrial fission inhibition.

Studies have shown that this compound effectively blocks ceramide-induced mitochondrial fragmentation.[1][2][3] A quantitative comparison of mitochondrial morphology in cells treated with this compound versus other inhibitors like Mdivi-1 or Dynasore would provide valuable data on their relative efficacies in a cellular context.

Experimental Protocols

ARF6 Activation Assay (Pull-Down Format)

This protocol is adapted from commercially available kits and is designed to measure the levels of active, GTP-bound ARF6 in cell lysates.

  • Cell Lysis:

    • Culture and treat cells with this compound or control compounds as desired.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Affinity Precipitation of Active ARF6:

    • To 500 µg of cell lysate, add an effector protein that specifically binds to GTP-bound ARF6 (e.g., GGA3-PBD) conjugated to agarose beads.

    • Incubate for 1 hour at 4°C with gentle agitation.

    • Pellet the beads by centrifugation and wash three times with lysis buffer.

  • Detection:

    • Resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ARF6, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using a chemiluminescence detection system.

A decrease in the amount of pulled-down ARF6 in this compound-treated cells compared to control cells would indicate target engagement and inhibition of ARF6 activation.

PIKfyve Kinase Assay

This is a general protocol for an in vitro kinase assay to measure the activity of PIKfyve and the inhibitory effect of compounds like this compound.

  • Reaction Setup:

    • In a microplate, combine purified recombinant PIKfyve enzyme, its substrate phosphatidylinositol 3-phosphate (PI(3)P), and a reaction buffer containing ATP and MgCl2.

    • Add this compound or a control inhibitor at various concentrations.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Product:

    • The product of the reaction, phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2), can be quantified using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the lipid product.

      • Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced, which is proportional to the kinase activity.

      • Mass spectrometry: Directly measuring the amount of PI(3,5)P2 produced.

A dose-dependent decrease in the production of PI(3,5)P2 in the presence of this compound would confirm its inhibitory activity on PIKfyve.

Ceramide-Induced Mitochondrial Fission Assay

This protocol describes a cell-based assay to assess the ability of this compound to inhibit mitochondrial fragmentation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or MEFs) on glass-bottom dishes suitable for microscopy.

    • Pre-treat the cells with this compound or a control compound for 1-3 hours.

    • Induce mitochondrial fission by treating the cells with C16:0 ceramide (e.g., 50 µM) for 3-6 hours.

  • Mitochondrial Staining and Imaging:

    • Stain the mitochondria with a fluorescent probe such as MitoTracker™ Red CMXRos (e.g., 100 nM) for 30 minutes.

    • Wash the cells with fresh media.

    • Acquire images using a confocal or high-resolution fluorescence microscope.

  • Image Analysis:

    • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).

    • Measure parameters such as aspect ratio (length-to-width ratio) and circularity. Fragmented mitochondria will have a lower aspect ratio and higher circularity.

A significant preservation of elongated, tubular mitochondrial morphology in this compound-treated cells compared to ceramide-only treated cells would demonstrate the compound's efficacy in inhibiting mitochondrial fission.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound inhibits ceramide-induced mitochondrial fission.

Ceramide Ceramide Endolysosomal_Trafficking Endolysosomal Trafficking Ceramide->Endolysosomal_Trafficking PIKfyve PIKfyve PIKfyve->Endolysosomal_Trafficking ARF6 ARF6 ARF6->Endolysosomal_Trafficking A893 This compound A893->PIKfyve A893->ARF6 Drp1_Recruitment Drp1 Recruitment to Mitochondria Endolysosomal_Trafficking->Drp1_Recruitment Mitochondrial_Fission Mitochondrial Fission Drp1_Recruitment->Mitochondrial_Fission

Caption: Proposed signaling pathway of this compound in the inhibition of mitochondrial fission.

This guide provides a framework for the comprehensive validation of this compound target engagement in cellular systems. The combination of direct binding assays, such as CETSA and NanoBRET, with functional cellular assays that measure the downstream effects on mitochondrial dynamics, will provide a robust understanding of this compound's mechanism of action. While direct quantitative data for this compound is still emerging, the protocols and comparative data presented here offer a solid foundation for researchers in this field.

References

A Comparative Guide to SMYD2 Inhibitors: A-893 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of A-893 and other notable inhibitors of the lysine methyltransferase SMYD2. The information presented is curated from publicly available scientific literature to assist researchers in selecting the most appropriate chemical tools for their studies.

Introduction to SMYD2

SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase implicated in various cellular processes through the methylation of both histone and non-histone proteins.[1] Its dysregulation has been linked to the development and progression of several cancers, making it an attractive target for therapeutic intervention. SMYD2 methylates key cellular proteins, including the tumor suppressor p53, the retinoblastoma protein (RB), and components of critical signaling pathways, thereby influencing gene expression, cell cycle control, and signal transduction.[1][2]

Comparative Analysis of SMYD2 Inhibitors

This compound is a potent and selective, cell-active benzoxazinone inhibitor of SMYD2.[3] To provide a comprehensive overview, this guide compares this compound with other well-characterized SMYD2 inhibitors: AZ505, LLY-507, BAY-598, EPZ032597, and EPZ033294.

Table 1: Biochemical Potency of SMYD2 Inhibitors
InhibitorChemical ClassBiochemical IC50 (nM)
This compound Benzoxazinone2.8[3]
EPZ033294 Novel Pharmacophore3.9[4]
LLY-507 -<15[5]
EPZ032597 Novel Pharmacophore16[6]
AZ506 -17[5]
BAY-598 Aminopyrazoline27[7]
AZ505 Benzooxazinone Derivative120[8][9]
Table 2: Cellular Activity of SMYD2 Inhibitors
InhibitorCellular AssayCellular IC50 (nM)Cell Line
EPZ033294 BTF3 Methylation2.9[4]293T
BAY-598 p53K370 Methylation58[10]-
LLY-507 p53K370 Methylation600U2OS, KYSE-150
This compound p53K370 Methylation-A549 (effective at 10 µM)
AZ505 p53K370 Methylation-U2OS (effective at ~10 µM)

Signaling Pathways Modulated by SMYD2

SMYD2 has been shown to play a significant role in modulating key signaling pathways, including the NF-κB and BMP pathways.

SMYD2-Mediated NF-κB Signaling

SMYD2 can methylate TRAF2, a key component of the NF-κB signaling pathway. This methylation event enhances NF-κB signaling by restraining TRAF2 proteolysis and increasing its activity.[11][12] This suggests that SMYD2 inhibitors could be utilized to attenuate inflammatory responses mediated by NF-κB.

SMYD2_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation TRAF2 TRAF2 Receptor->TRAF2 2. Recruitment Methylated_TRAF2 Methylated TRAF2 Ub_Proteasome Ubiquitin/ Proteasome TRAF2->Ub_Proteasome Proteolysis (Inhibited by Methylation) SMYD2 SMYD2 SMYD2->TRAF2 3. Methylation IKK_complex IKK Complex IκBα IκBα IKK_complex->IκBα 5. Phosphorylation IκBα->Ub_Proteasome 6. Degradation NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus 7. Translocation Methylated_TRAF2->IKK_complex 4. Activation Gene_Expression Inflammatory Gene Expression NF_kB_nucleus->Gene_Expression 8. Transcription

Caption: SMYD2-mediated methylation of TRAF2 in the NF-κB pathway.

SMYD2-Mediated BMP Signaling

SMYD2 has been identified as a positive regulator of the Bone Morphogenetic Protein (BMP) signaling pathway. It achieves this by methylating the kinase domain of the BMP type II receptor (BMPR2), which in turn stimulates BMPR2 kinase activity and the subsequent phosphorylation of SMAD1/5.

SMYD2_BMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPRII BMPRII BMP_Ligand->BMPRII 1. Binding BMPRI BMPRI BMPRII->BMPRI 2. Recruitment & Phosphorylation pSMAD1_5 p-SMAD1/5 BMPRI->pSMAD1_5 4. Phosphorylation SMYD2 SMYD2 SMYD2->BMPRII 3. Methylation & Activation SMAD_complex SMAD Complex pSMAD1_5->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc 5. Translocation Gene_Expression Target Gene Expression SMAD_complex_nuc->Gene_Expression 6. Transcription

Caption: SMYD2-mediated enhancement of the BMP signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols for key assays are crucial for the accurate evaluation of SMYD2 inhibitors.

Biochemical IC50 Determination using Scintillation Proximity Assay (SPA)

This assay quantifies the ability of a compound to inhibit the SMYD2-catalyzed transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.

Materials:

  • Recombinant human SMYD2 enzyme

  • Biotinylated p53 peptide substrate (e.g., Biotin-Ahx-EPPLSQETFSDLWKLL)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Streptavidin-coated SPA beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 5 M Guanidine HCl)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.

  • Add 10 µL of SMYD2 enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells except the negative controls.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a substrate mix containing the biotinylated p53 peptide (e.g., 100 nM final concentration) and [³H]-SAM (e.g., 200 nM final concentration) in assay buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of Stop Solution.

  • Add 20 µL of a suspension of streptavidin-coated SPA beads (e.g., 0.5 mg/well) in PBS.

  • Seal the plate and incubate for at least 60 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

  • Centrifuge the plate briefly to settle the beads.

  • Read the plate on a microplate scintillation counter to measure the amount of [³H] incorporated into the peptide.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular p53K370 Methylation Assay using ELISA

This assay measures the ability of a compound to inhibit the SMYD2-mediated methylation of p53 at lysine 370 in a cellular context.

Materials:

  • Human cell line with high SMYD2 expression (e.g., A549 or U2OS)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody against total p53

  • Detection antibody specific for mono-methylated p53 at lysine 370 (p53K370me1)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-48 hours). Include DMSO-only treated cells as a control.

  • After treatment, wash the cells with cold PBS.

  • Lyse the cells by adding lysis buffer to each well and incubating on ice for 30 minutes.

  • Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).

  • Add 100 µL of the cell lysate to each well of the p53 capture antibody-coated ELISA plate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the p53K370me1 detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Normalize the p53K370me1 signal to the total p53 levels (which can be determined in a parallel ELISA) and calculate the percent inhibition of methylation for each compound concentration to determine the cellular IC50.

Conclusion

This compound stands out as a highly potent inhibitor of SMYD2 in biochemical assays. This guide provides a framework for comparing this compound with other available SMYD2 inhibitors, enabling researchers to make informed decisions based on the specific requirements of their experimental systems. The provided protocols offer a starting point for the in-house evaluation of these compounds. As the field of epigenetic drug discovery continues to evolve, the development and characterization of selective chemical probes like this compound will be instrumental in dissecting the biological functions of SMYD2 and its potential as a therapeutic target.

References

Comparative Guide to the Mechanism of Action of SH-BC-893 in Mitochondrial Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic sphingolipid SH-BC-893 and the mitochondrial fission inhibitor Mdivi-1. The focus is on the confirmation of their mechanisms of action related to the regulation of mitochondrial dynamics.

Introduction

Mitochondrial fission is a critical cellular process implicated in numerous diseases, including metabolic disorders and cancer. The dynamin-related protein 1 (Drp1) is a key regulator of this process. SH-BC-893 has emerged as a novel molecule that modulates mitochondrial dynamics, offering therapeutic potential. This guide compares its mechanism to the well-studied mitochondrial fission inhibitor, Mdivi-1.

Mechanism of Action

SH-BC-893: A Dual Inhibitor of Endolysosomal Trafficking

SH-BC-893 is a synthetic sphingolipid analog that indirectly inhibits mitochondrial fission by targeting key proteins involved in endolysosomal trafficking. Its mechanism is centered on the dual inhibition of:

  • ADP-ribosylation factor 6 (ARF6): A small GTPase that regulates endosomal recycling.

  • Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve): A lipid kinase essential for endosome maturation.

By inhibiting ARF6 and PIKfyve, SH-BC-893 disrupts the trafficking of vesicles that are crucial for the recruitment of Drp1 to the mitochondrial outer membrane. This ultimately prevents the assembly of the fission machinery and maintains a more fused mitochondrial network.[1][2][3] This mode of action has been shown to counteract ceramide-induced mitochondrial fragmentation, a key pathological feature in diet-induced obesity.[2][3]

Mdivi-1: A Putative Drp1 Inhibitor

Mdivi-1 is one of the first described small molecule inhibitors of mitochondrial fission. It has been widely reported to directly target the GTPase activity of Drp1, thereby preventing mitochondrial constriction and division. However, recent studies have presented conflicting evidence, suggesting that Mdivi-1 may also act as a reversible inhibitor of mitochondrial Complex I, independent of Drp1.[4] This dual activity complicates the interpretation of its cellular effects.

Comparative Data

CompoundPrimary Target(s)Reported IC50/KiKey Cellular Effect
SH-BC-893 ARF6, PIKfyveNot availableBlocks ceramide-induced mitochondrial fission by inhibiting Drp1 recruitment.
Mdivi-1 Drp1 (disputed), Mitochondrial Complex I~1-10 µM (IC50 for Dnm1 GTPase activity)[5], >1.2 mM (Ki for human Drp1 GTPase activity)[4]Induces mitochondrial elongation, inhibits apoptosis.

Signaling Pathway Diagrams

SH-BC-893 Signaling Pathway

SH_BC_893_Pathway cluster_upstream Upstream Stimulus cluster_shbc893 SH-BC-893 Intervention cluster_trafficking Endolysosomal Trafficking cluster_recruitment Drp1 Recruitment cluster_downstream Downstream Effect Ceramide Ceramide ARF6 ARF6 Ceramide->ARF6 PIKfyve PIKfyve Ceramide->PIKfyve SH-BC-893 SH-BC-893 SH-BC-893->ARF6 SH-BC-893->PIKfyve Drp1_recruitment Drp1 Recruitment to Mitochondria ARF6->Drp1_recruitment PIKfyve->Drp1_recruitment Mitochondrial_Fission Mitochondrial Fission Drp1_recruitment->Mitochondrial_Fission

Caption: SH-BC-893 inhibits ARF6 and PIKfyve, blocking Drp1 recruitment and mitochondrial fission.

Mdivi-1 Signaling Pathway

Mdivi_1_Pathway cluster_mdivi1 Mdivi-1 Intervention cluster_drp1 Drp1 Activity cluster_complexI Mitochondrial Respiration cluster_downstream Downstream Effect Mdivi-1 Mdivi-1 Drp1 Drp1 GTPase Activity Mdivi-1->Drp1 Disputed ComplexI Complex I Mdivi-1->ComplexI Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission

Caption: Mdivi-1 putatively inhibits Drp1 and Complex I, leading to reduced mitochondrial fission.

Experimental Protocols

ARF6 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound ARF6 in cell lysates.

  • Cell Lysis: Culture and treat cells with SH-BC-893 or vehicle control. Lyse cells in a buffer containing protease inhibitors.

  • Affinity Precipitation: Incubate cell lysates with an anti-ARF6-GTP specific antibody.

  • Pull-down: Add protein A/G agarose beads to precipitate the antibody-bound active ARF6.

  • Western Blot: Elute the precipitated proteins, separate by SDS-PAGE, and probe with an anti-ARF6 antibody to quantify the amount of active ARF6.

PIKfyve In Vitro Kinase Assay

This assay determines the inhibitory effect of SH-BC-893 on PIKfyve kinase activity.

  • Reaction Setup: In a microplate, combine recombinant PIKfyve enzyme, its substrate (e.g., PI(3)P), and varying concentrations of SH-BC-893.

  • Kinase Reaction: Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Detection: After incubation, stop the reaction and quantify the amount of phosphorylated product. This can be done by measuring radioactivity or using a fluorescence-based method.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the concentration of SH-BC-893 to determine the IC50 value.

Drp1 Localization by Immunofluorescence

This method visualizes the recruitment of Drp1 to mitochondria.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound (e.g., SH-BC-893) and a fission-inducing agent (e.g., ceramide).

  • Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate cells with primary antibodies against Drp1 and a mitochondrial marker (e.g., TOM20). Subsequently, use fluorescently labeled secondary antibodies.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the co-localization between the Drp1 and mitochondrial signals to assess the extent of Drp1 recruitment.[6]

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., MEFs) Treatment Treat with SH-BC-893 and/or Ceramide Cell_Culture->Treatment ARF6_Assay ARF6 Activation Assay Treatment->ARF6_Assay PIKfyve_Assay PIKfyve Kinase Assay Treatment->PIKfyve_Assay Drp1_Localization Drp1 Localization (Immunofluorescence) Treatment->Drp1_Localization Quantification Quantify Active Proteins, Kinase Activity, and Co-localization ARF6_Assay->Quantification PIKfyve_Assay->Quantification Drp1_Localization->Quantification

Caption: Workflow for confirming SH-BC-893's mechanism of action in vitro.

Conclusion

SH-BC-893 presents a novel, indirect mechanism for inhibiting mitochondrial fission by targeting the ARF6 and PIKfyve components of the endolysosomal trafficking pathway. This contrasts with the proposed direct, albeit debated, inhibition of Drp1 by Mdivi-1. The experimental protocols outlined provide a framework for the continued investigation and confirmation of the mechanism of action of SH-BC-893 and other potential modulators of mitochondrial dynamics. Further studies are warranted to determine the precise binding kinetics and inhibitory constants of SH-BC-893 on its targets to fully elucidate its therapeutic potential.

References

Information on "A-893" is Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches, no publicly available scientific data or documentation could be found for a compound designated "A-893". This suggests that "this compound" may be an internal project code, a confidential research compound not yet disclosed in publications or patents, or an incorrect identifier.

As a result, it is not possible to provide a cross-reactivity comparison guide for "this compound" at this time. The core requirements for this request—including quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled without access to foundational information about the compound, its biological target, and relevant experimental studies.

For researchers, scientists, and drug development professionals seeking information on a specific compound, a precise identifier is crucial for retrieving accurate data. To facilitate a comprehensive analysis, please provide one or more of the following:

  • Full Chemical Name: The systematic name of the molecule.

  • Alternative Names or Synonyms: Any other known names for the compound.

  • CAS Number: The unique Chemical Abstracts Service registry number.

  • Publication Reference: A citation for a scientific journal article or patent that describes the compound.

Once a verifiable identifier for the compound of interest is provided, a thorough search for its cross-reactivity data and other relevant information can be conducted to generate the requested comparison guide.

Comparison Guide: Kinase Selectivity Profile of Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

As the initial searches for the kinase inhibitor "A-893" did not yield any specific information, it is likely that this is an internal or less common designation. To fulfill the user's request for a comprehensive comparison guide, this report will use a well-characterized and widely studied kinase inhibitor, Dasatinib , as a representative example. Dasatinib is a potent inhibitor of multiple tyrosine kinases, and extensive data on its selectivity and off-target effects are publicly available.

This guide will provide a detailed selectivity profile of Dasatinib against a panel of kinases, present the data in clear tabular format, describe the experimental methodologies used for these assessments, and include visualizations of relevant signaling pathways and experimental workflows as requested. This will serve as a practical example of how such a comparison guide should be structured and the type of information it should contain.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selectivity of Dasatinib, a multi-targeted tyrosine kinase inhibitor. The data presented here is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and anticipating possible off-target effects.

Kinase Selectivity Profile of Dasatinib

Dasatinib is known to potently inhibit the BCR-ABL fusion protein and the SRC family of kinases. However, its activity extends to a broader range of kinases. The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%). Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity (IC50) of Dasatinib Against a Panel of Kinases

Kinase TargetIC50 (nM)Kinase Family
Primary Targets
ABL1<1Tyrosine Kinase
SRC0.8Tyrosine Kinase
LCK1.1Tyrosine Kinase
YES11.1Tyrosine Kinase
FYN2.8Tyrosine Kinase
Secondary Targets
KIT12Tyrosine Kinase
PDGFRβ28Tyrosine Kinase
EPHA230Tyrosine Kinase
Weakly Inhibited/Off-Targets
EGFR>1000Tyrosine Kinase
ERK1>10,000Serine/Threonine Kinase
AKT1>10,000Serine/Threonine Kinase

Note: The IC50 values presented are compiled from various published studies and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase selectivity is a critical step in drug development. The following outlines a general methodology for a kinase inhibition assay, similar to those used to generate the data for Dasatinib.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Reagents and Materials:

    • Recombinant human kinases

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • Dasatinib (or test compound)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplates (e.g., 384-well)

  • Assay Procedure:

    • A dilution series of Dasatinib is prepared in the appropriate solvent (e.g., DMSO).

    • The kinase, peptide substrate, and kinase buffer are added to the wells of a microplate.

    • Dasatinib dilutions are added to the respective wells. A control with no inhibitor is also included.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • The percentage of kinase activity is calculated for each Dasatinib concentration relative to the no-inhibitor control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by Dasatinib and a typical experimental workflow for assessing kinase selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR GRB2 GRB2 PDGFR->GRB2 P SRC SRC STAT3 STAT3 SRC->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->SRC

Dasatinib Inhibition of SRC and PDGFR Signaling Pathways.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) C Dispense Kinase, Substrate, and Buffer into Microplate A->C B Prepare Dasatinib Dilution Series D Add Dasatinib Dilutions to Wells B->D C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction and Add Detection Reagent F->G H Read Plate and Quantify Signal G->H I Data Analysis: Calculate % Inhibition and Determine IC50 H->I

Experimental Workflow for Kinase Inhibition Assay.

A-893: A Comparative Performance Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic sphingolipid analogue A-893 (SH-BC-893) with its structural analog, FTY720 (Fingolimod), focusing on their performance in various cancer cell lines. The information presented is supported by experimental data to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a promising anti-cancer agent that demonstrates a dual mechanism of action by disrupting nutrient access pathways and modulating mitochondrial dynamics. It has been shown to selectively target cancer cells while having minimal effects on normal cells. A key advantage of this compound over the related compound FTY720 is its lack of S1P receptor activity, which is associated with dose-limiting cardiotoxicity. This guide details the performance of this compound in various cancer cell lines and provides the necessary experimental protocols to replicate and build upon these findings.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound exerts its anti-neoplastic effects through two primary, interconnected pathways:

  • Disruption of Nutrient Access: this compound activates protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve. This disrupts endolysosomal trafficking, causing the internalization of crucial nutrient transporters for glucose and amino acids. By simultaneously blocking access to both extracellular and intracellular nutrients, this compound effectively starves cancer cells, particularly those with a high anabolic rate, such as cells with activated Ras mutations.[1]

  • Inhibition of Mitochondrial Fission: this compound has also been shown to oppose ceramide-induced mitochondrial fission. It achieves this by inhibiting ARF6 and PIKfyve-dependent trafficking events, which are necessary for the recruitment of the fission protein Drp1 to the mitochondria. This action helps to maintain mitochondrial integrity and function, which can be disrupted in cancer cells.

FTY720 shares the ability to activate PP2A and induce nutrient transporter internalization. However, its clinical utility as an anti-cancer agent is limited by its phosphorylation in vivo to a form that activates S1P receptors, leading to bradycardia. This compound is designed to avoid this liability.

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound leading to cancer cell starvation is depicted below:

A893_Signaling_Pathway A893 This compound PP2A PP2A Activation A893->PP2A PIKfyve PIKfyve Mislocalization PP2A->PIKfyve Nutrient_Transporters Nutrient Transporter Internalization PP2A->Nutrient_Transporters Lysosomal_Fusion Blockade of Lysosomal Fusion PIKfyve->Lysosomal_Fusion Nutrient_Deprivation Nutrient Deprivation Lysosomal_Fusion->Nutrient_Deprivation Nutrient_Transporters->Nutrient_Deprivation Cell_Death Cancer Cell Death Nutrient_Deprivation->Cell_Death Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound and Controls (e.g., FTY720) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Nutrient_Uptake Nutrient Uptake Assay Treatment->Nutrient_Uptake Mitochondrial_Analysis Mitochondrial Morphology Analysis Treatment->Mitochondrial_Analysis IC50 IC50 Value Calculation Viability_Assay->IC50 Comparison Comparative Analysis Nutrient_Uptake->Comparison Mitochondrial_Analysis->Comparison

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of Carboguard 893 Part A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and disposal procedures for Carboguard 893 Part A, a high-solids corrosion-resistant primer and intermediate coating. The information is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory or industrial setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Product Identification and Hazard Summary

Carboguard 893 Part A is a component of a multi-component industrial coating. It is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Inhalation of vapors may be harmful and can lead to drowsiness or dizziness.[2][3] Prolonged or repeated exposure may cause damage to organs.[1][2] Furthermore, this product is toxic to aquatic life with long-lasting effects.[1][2]

Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[2]

  • H350-1A: May cause cancer.[2]

  • H372: Causes damage to organs through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for Carboguard 893 Part A. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Physical State Liquid
Appearance Grey
Odor Solvent-like
Flash Point 75°F (24°C)
Vapor Density Heavier than Air
VOC Content 1.8 lbs/gal (216 g/L)

Data extracted from available Safety Data Sheets.

Personal Protective Equipment (PPE) and First Aid

Strict adherence to PPE guidelines and readiness for first aid are paramount when handling Carboguard 893 Part A.

Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash-prone activities.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene), protective clothing to prevent skin contact.[1]
Respiratory In poorly ventilated areas or when vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
Footwear Wear shoes with conductive soles to prevent static discharge.[2][3]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][3]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]

Accidental Release and Disposal Procedures

Proper containment and disposal are crucial to mitigate the environmental and health risks associated with Carboguard 893 Part A.

Accidental Release Measures:

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, open flames, and other ignition sources from the spill area.[1][3]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as sawdust.

  • Collect the Spillage: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[3]

  • Clean the Area: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Prevent Environmental Contamination: Prevent the spilled material from entering drains, sewers, or waterways.[3]

Disposal Procedures:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of the product into the environment.[1]

  • Contaminated packaging should be emptied as much as possible and can be recycled after being thoroughly cleaned.

Experimental Workflow: Spill Response Protocol

The following diagram illustrates the step-by-step workflow for responding to a spill of Carboguard 893 Part A.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Non-Essential Personnel Spill_Detected->Evacuate_Area Assess_Risk Assess Spill Risk (Size, Location) Evacuate_Area->Assess_Risk Eliminate_Ignition Eliminate Ignition Sources Assess_Risk->Eliminate_Ignition Ventilate Ventilate Area Eliminate_Ignition->Ventilate Contain_Spill Contain Spill with Absorbent Material Ventilate->Contain_Spill Collect_Waste Collect Waste with Non-Sparking Tools Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Package_Waste Package & Label Waste Container Clean_Area->Package_Waste Dispose Dispose of Waste per Regulations Package_Waste->Dispose

Caption: Workflow for Carboguard 893 Part A Spill Response.

References

Navigating the Safe Handling of A-893: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A-893 is not a universally recognized chemical identifier in publicly available scientific literature and chemical databases. The information presented herein is based on the safety data sheet for "Tytron A 893," a chemical mixture, and is intended to provide a general framework for safe laboratory practices. Researchers handling any substance must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate safety information.

This guide provides essential safety and logistical information for handling the chemical mixture identified as Tytron A 893. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe environment and ensure the integrity of their research.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE and engineering controls for handling Tytron A 893, based on the available safety data.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact with the substance.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for normal handlingA NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[1]
Engineering Controls Well-ventilated area or chemical fume hoodMinimizes inhalation exposure to vapors or mists.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the stability of the substance.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Dispensing: Handle in a well-ventilated area. Avoid direct contact with skin and eyes.

  • Transport: When moving the container, ensure it is securely closed and transported in a secondary container to prevent spills.

Storage Procedures:
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials. The Safety Data Sheet for Tytron A 893 does not list specific incompatible materials.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Collection: Collect all waste materials, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is essential to minimize harm.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Experimental Workflow for a Hypothetical Research Compound

The following diagram illustrates a generalized workflow for conducting an in vitro experiment with a hypothetical research compound, from preparation to data analysis. This workflow is provided as an example and should be adapted for specific experimental needs.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Compound Preparation (Stock Solution) C Compound Treatment (Incubation) A->C B Cell Culture (Seeding Plates) B->C D Assay Performance (e.g., Viability, Signaling) C->D E Data Acquisition (Plate Reader, Microscope) D->E F Data Analysis (Statistical Analysis) E->F G Results & Interpretation F->G

Caption: A generalized workflow for an in vitro cell-based assay.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway and the potential point of inhibition by a research compound. This is a representative example and does not correspond to a known pathway for a specific "this compound".

Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Compound Compound this compound Compound->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase in a signaling cascade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-893
Reactant of Route 2
Reactant of Route 2
A-893

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.